Pregnadienol
Description
Structure
3D Structure
Properties
CAS No. |
21321-88-0 |
|---|---|
Molecular Formula |
C21H32O |
Molecular Weight |
300.5 g/mol |
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-17-ethenyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C21H32O/c1-4-14-6-8-18-17-7-5-15-13-16(22)9-11-21(15,3)19(17)10-12-20(14,18)2/h4-5,14,16-19,22H,1,6-13H2,2-3H3/t14-,16-,17-,18-,19-,20+,21-/m0/s1 |
InChI Key |
AXSZNOPJKXHJAB-UZCUGSDUSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C=C)CC=C4[C@@]3(CC[C@@H](C4)O)C |
Canonical SMILES |
CC12CCC3C(C1CCC2C=C)CC=C4C3(CCC(C4)O)C |
Origin of Product |
United States |
Historical Perspectives in Steroid Chemistry and Initial Academic Interest
The study of steroids began in the early 19th century with investigations into materials from animal fat and gallstones. britannica.com However, a deeper understanding of the complex polycyclic steroid structure emerged in the early 20th century, thanks to the work of chemists like Adolf Windaus and Heinrich Wieland. britannica.com Their research established the structures of cholesterol and related sterols, laying the groundwork for future steroid chemistry. britannica.com The 1930s marked a pivotal decade with the isolation and structural determination of many physiologically potent steroid hormones from the gonads and adrenal cortex. britannica.comnih.gov This era saw chemists like Adolf Butenandt and Leopold Ružička purify and synthesize hormones such as androstenone and testosterone (B1683101). arpgweb.com
The initial academic interest in pregnadienol and its derivatives arose from this broader context of steroid research. As scientists began to unravel the biosynthetic pathways of steroid hormones, they identified key intermediates. nih.govgenome.jp All steroid hormones are synthesized from cholesterol, with pregnenolone (B344588) being the first C21 steroid formed. nih.govgenome.jpresearchgate.net Pregnenolone then serves as a precursor to the major classes of steroid hormones: progestins, glucocorticoids, mineralocorticoids, androgens, and estrogens. genome.jprose-hulman.eduscielo.br The quest to synthesize these valuable therapeutic compounds in the laboratory spurred interest in various steroid intermediates, including pregnadienols. google.comnih.gov The potential to use readily available starting materials, such as plant-derived steroids like diosgenin, for the commercial manufacture of hormones like progesterone (B1679170) further fueled research into synthetic pathways involving pregnane (B1235032) derivatives. arpgweb.com
Foundational Discoveries and Early Methodological Approaches for Pregnadienol Investigation
Foundational discoveries related to pregnadienol are deeply intertwined with the development of synthetic organic chemistry. Early research focused on the creation of this compound derivatives as a means to access other steroids. For instance, a 1960 publication in The Journal of Organic Chemistry described the preparation of 20-methyl-5,16-pregnadien-3β-ol. dss.go.th The researchers characterized this compound and distinguished it from a similar isomer, noting its lack of absorption characteristics for a conjugated diene. dss.go.th This work highlights the early use of spectroscopic methods to elucidate the structure of newly synthesized steroid derivatives.
Early methodological approaches for investigating this compound and other steroids were centered on classical organic reactions and analytical techniques. The synthesis of these compounds often involved multi-step processes starting from known steroid precursors. arpgweb.com For example, the synthesis of certain this compound derivatives could be achieved from starting materials like 16-dehydropregnenolone (B108158) acetate (B1210297). nih.gov Characterization of these compounds relied on physical properties and emerging spectroscopic techniques of the time.
The development of new synthetic reactions was often driven by the need to create specific steroid structures. The total synthesis of steroids was a significant and competitive field, with achievements like R.B. Woodward's total synthesis of cholesterol and corticosteroids in 1951 being hailed as milestones in organic chemistry. arpgweb.com While the total synthesis of many steroids did not become industrially practical, the extensive research in this area led to a wealth of new chemical knowledge and techniques applicable to the synthesis and modification of compounds like this compound. nih.gov
Current Academic Relevance of Pregnadienol in Biochemical and Synthetic Disciplines
Total Synthesis Approaches to the this compound Core Structure
Total synthesis of a steroid core is a formidable challenge in organic chemistry, celebrated for its intellectual rigor and the development of novel synthetic methods. While often less commercially viable than semisynthesis, it offers unparalleled flexibility in molecular design. The first total synthesis of a non-aromatic steroid was a landmark achievement by Woodward in 1951, paving the way for future work on complex steroidal systems. wikipedia.org A notable strategy in modern steroid synthesis is the polyolefin cascade, a powerful reaction that can form multiple rings in a single, highly controlled step. msu.edu
The this compound skeleton contains multiple stereocenters, making stereocontrol a critical aspect of its synthesis. Achieving the correct three-dimensional arrangement of atoms is paramount, as different stereoisomers can have vastly different properties. Modern synthetic chemistry has a rich toolbox of stereoselective reactions. mdpi.comnih.gov
Key strategies include:
Chiral Pool Synthesis : This approach begins with a readily available, enantiomerically pure natural product, such as (S)-carvone, and uses its inherent chirality to guide the synthesis. chemistryviews.orgnumberanalytics.com
Asymmetric Catalysis : Chiral catalysts are used to create stereocenters with high enantiomeric purity. numberanalytics.com A prominent example is the Sharpless asymmetric dihydroxylation, which can install two adjacent hydroxyl groups with a predictable stereochemical outcome. tohoku.ac.jp
Substrate-Controlled Reactions : The existing stereocenters in a synthetic intermediate can direct the stereochemical outcome of subsequent reactions. For instance, hydrogenation of an enol ether can be directed by a nearby oxygen atom in the spiroketal core to achieve a specific diastereomer. sogang.ac.kr
Aldol (B89426) Reactions : The aldol reaction is a powerful carbon-carbon bond-forming reaction that can create two new stereocenters. Diastereoselective Mukaiyama aldol reactions have been used effectively in the synthesis of complex natural products. tohoku.ac.jp
The choice of strategy depends on the target molecule's specific structure and the synthetic route planned. Often, a combination of these methods is required to construct the complex, stereochemically dense core of a steroid. jcu.edu.au
During a multi-step synthesis, it is often necessary to temporarily "mask" a reactive functional group to prevent it from participating in an unwanted side reaction. pressbooks.pubjocpr.com These temporary masks are known as protecting groups. organic-chemistry.org A good protecting group must be easy to install, stable under the conditions of the subsequent reaction(s), and easy to remove without disturbing the rest of the molecule. pressbooks.puborganic-chemistry.org
In the context of this compound synthesis, key functional groups requiring protection include:
Hydroxyl Groups (-OH) : Alcohols can be protected in various ways. For example, they can be converted to ethers, such as a tert-butyldimethylsilyl (TBDMS) ether, which is stable under many reaction conditions but can be selectively removed using a fluoride (B91410) source. youtube.com Acetals are another common protecting group for diols (molecules with two hydroxyl groups). tohoku.ac.jp
Carbonyl Groups (C=O) : Ketones and aldehydes can be protected by converting them into acetals, which are unreactive towards nucleophiles like Grignard reagents and stable under basic conditions. pressbooks.pub They can be easily deprotected with an acid catalyst. pressbooks.pub
The use of an "orthogonal" protecting group strategy is particularly powerful in complex syntheses. This involves using multiple different types of protecting groups in the same molecule, each of which can be removed under unique conditions without affecting the others. organic-chemistry.org This allows for the sequential unmasking and reaction of different functional groups, providing precise control over the synthetic sequence. jocpr.com
Semisynthesis of this compound from Steroid Precursors
Semisynthesis is the most common and industrially significant route for producing steroids. rsc.org This approach leverages the complex, pre-existing frameworks of abundant natural steroids, chemically modifying them to achieve the desired target molecule. wikipedia.org Common starting materials include cholesterol, phytosterols (B1254722) (plant-based steroids), and sapogenins like diosgenin, which was a cornerstone of the early synthetic steroid industry. wikipedia.orgnih.gov
The general process involves a series of chemical reactions to introduce or alter functional groups, such as introducing double bonds to form the "diene" part of this compound or modifying side chains. The specific sequence of reactions depends heavily on the starting material and the desired final isomer of this compound.
Biocatalytic Transformations in this compound Semisynthesis
Biocatalysis utilizes enzymes—nature's own catalysts—to perform chemical transformations with remarkable selectivity and efficiency. nih.gov Enzymes can operate under mild conditions (temperature, pressure, and pH), reducing energy consumption and the need for harsh chemical reagents, aligning with the principles of green chemistry. numberanalytics.comnews-medical.net
In steroid synthesis, enzymes like cytochrome P450 monooxygenases are particularly valuable for their ability to perform challenging C-H oxidation reactions, selectively introducing hydroxyl groups at specific positions on the steroid skeleton. nih.govnih.gov Other enzymes, such as hydroxysteroid dehydrogenases (HSDs), can interconvert hydroxyl and ketone groups. nih.gov These enzymatic steps can be integrated into a synthetic route to install the "ol" (hydroxyl) group of this compound with high regio- and stereoselectivity that is often difficult to achieve with traditional chemical methods.
Chemoenzymatic Synthetic Pathways
Chemoenzymatic synthesis combines the best of both worlds: the power and flexibility of traditional organic chemistry with the unparalleled selectivity of biocatalysis. nih.govmdpi.com This hybrid approach allows chemists to design highly efficient and elegant synthetic routes. csic.es
A typical chemoenzymatic route might involve:
Chemical Modification : Using standard organic reactions to create a key intermediate from a steroid precursor.
Biocatalytic Step : Introducing an enzyme to perform a highly selective transformation, such as a hydroxylation or a stereoselective reduction, that would be difficult to accomplish chemically. mdpi.comcsic.es
Further Chemical Steps : Completing the synthesis of the final product using conventional reactions.
This strategy has been successfully used to generate libraries of natural product analogs for drug discovery and to synthesize complex targets. nih.gov The use of one-pot, multi-enzyme cascades, where several enzymatic steps occur sequentially in the same reactor, further enhances the efficiency of this approach. mdpi.com
Advanced Synthetic Techniques and Green Chemistry Applications in this compound Production
The production of pharmaceuticals and fine chemicals is increasingly driven by the need for sustainability and efficiency. news-medical.netresearchgate.net This has led to the adoption of advanced synthetic techniques and the principles of green chemistry. numberanalytics.comijbpas.com
Advanced Synthetic Techniques relevant to this compound synthesis include:
Flow Chemistry : Instead of large-batch reactors, reactions are performed in continuous-flow microreactors. nih.gov This allows for better control over reaction parameters (temperature, pressure), improved safety, and easier scalability.
Organocatalysis : The use of small, metal-free organic molecules as catalysts. numberanalytics.com This avoids the use of potentially toxic or expensive heavy metals.
Photochemical and Electrochemical Reactions : Using light or electricity to drive reactions can provide novel reactivity and reduce the need for chemical reagents. mdpi.com
Green Chemistry Principles are being applied to make steroid synthesis more environmentally friendly:
Atom Economy : Designing reactions to maximize the incorporation of all starting material atoms into the final product, thus minimizing waste. news-medical.net
Use of Renewable Feedstocks : Utilizing plant-based steroids (phytosterols) or biomass as starting materials reduces reliance on fossil fuels. numberanalytics.com
Safer Solvents and Reagents : Replacing hazardous solvents and reagents with greener alternatives. ijbpas.com For example, some syntheses have been modified to reduce or eliminate the use of toxic materials. iupac.org
Energy Efficiency : Many biocatalytic and flow chemistry processes can be run at ambient temperature and pressure, reducing energy consumption. ijbpas.comiupac.org
By integrating these advanced methods and green principles, the synthesis of this compound and other complex steroids can become more efficient, cost-effective, and sustainable. researchgate.net
Data Tables
Table 1: Comparison of General Synthesis Methodologies
| Methodology | Key Advantages | Key Disadvantages | Typical Application |
| Total Synthesis | High flexibility; access to unnatural analogs; development of new chemical methods. caltech.edu | Long, complex routes; low overall yields; often not commercially viable. | Academic research; synthesis of rare natural products. msu.edusogang.ac.kr |
| Semisynthesis | Shorter routes; higher overall yields; commercially viable. rsc.org | Limited to modifying available precursors; less structural diversity. wikipedia.org | Industrial production of steroids. |
| Chemoenzymatic Synthesis | High selectivity (enantio-, regio-, stereo-); mild reaction conditions; green. mdpi.comcsic.es | Enzyme availability and stability can be limiting; requires interdisciplinary expertise. | Production of high-value, complex molecules. nih.gov |
Table 2: Common Protecting Groups in Steroid Synthesis
| Functional Group | Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions |
| Alcohol/Diol | tert-Butyldimethylsilyl ether | TBDMS | TBDMS-Cl, Imidazole | Tetrabutylammonium fluoride (TBAF) youtube.com |
| Alcohol/Diol | Acetal (from diol) | - | Diol, Acid catalyst tohoku.ac.jp | Aqueous acid pressbooks.pub |
| Ketone/Aldehyde | Acetal (cyclic) | - | Diol, Acid catalyst | Aqueous acid pressbooks.pub |
| Amine | tert-Butoxycarbonyl | Boc | Boc₂O | Trifluoroacetic Acid (TFA) organic-chemistry.org |
| Amine | Carboxybenzyl | Cbz | Cbz-Cl | Hydrogenolysis |
Catalytic Methods for this compound Synthesis
The synthesis of this compound and its derivatives relies heavily on catalytic methods to achieve high selectivity and yield. These methods primarily involve the transformation of functional groups and the saturation of double bonds on the steroid nucleus, starting from readily available precursors like 16-dehydropregnenolone acetate (16-DPA). Catalytic hydrogenation and other acid- or metal-catalyzed reactions are central to these transformations.
Catalytic Hydrogenation: Catalytic hydrogenation is a fundamental technique used to selectively reduce carbon-carbon double bonds in this compound precursors. The choice of catalyst and reaction conditions is critical to control the stereochemistry of the final product. A common precursor, 16-dehydropregnenolone, can be selectively hydrogenated to yield various pregnane derivatives. For instance, the selective hydrogenation of the double bond at the C16-C17 position is a key step. karger.com Palladium on carbon (Pd/C) is a frequently employed catalyst for this purpose, often used with hydrogen gas. karger.com This method can convert compounds like 16-dehydropregnenolone acetate into the corresponding saturated pregnenolone (B344588) derivatives. karger.com
Lewis Acid Catalysis: Lewis acids, such as boron trifluoride etherate (BF₃·Et₂O), serve as effective catalysts for various transformations in pregnane synthesis. For example, BF₃·Et₂O has been utilized to catalyze the formation of ether linkages. In one study, 3β-hydroxy-5,16-pregnadiene-20-one was converted to 3β-hydroxy-16α-(2-hydroxy ethoxy) pregn-5-en-20-one using ethylene (B1197577) glycol with BF₃·Et₂O as the catalyst. nih.gov This demonstrates the utility of Lewis acids in introducing specific functional groups onto the pregnane skeleton.
Other Catalytic Reductions: Beyond the hydrogenation of carbon-carbon bonds, the reduction of carbonyl groups, particularly the ketone at C20, is another crucial catalytic step. While often accomplished with stoichiometric reagents like sodium borohydride, catalytic transfer hydrogenation methods are also applicable. nih.gov These reactions convert the 20-keto group into a hydroxyl group, leading to this compound compounds.
The table below summarizes key research findings on the catalytic synthesis of pregnane derivatives relevant to this compound.
Table 1: Research Findings on Catalytic Methods for this compound-related Synthesis
| Precursor | Catalyst | Reagents/Conditions | Product | Research Focus | Citation |
|---|---|---|---|---|---|
| 16-Dehydropregnenolone acetate | Pd/C | Hydrogen gas | Pregnenolone acetate derivative | Selective hydrogenation of the C16-C17 double bond. | karger.com |
| 3β-hydroxy-5,16-pregnadiene-20-one | BF₃·Et₂O | Ethylene glycol | 3β-hydroxy-16α-(2-hydroxy ethoxy) pregn-5-en-20-one | Synthesis of C-16 substituted pregnane derivatives. | nih.gov |
| 3β-hydroxy-16α-(2-hydroxy ethoxy) pregn-5-en-20-one | Sodium Borohydride | - | 3β,20β-dihydroxy-16α-(2-hydroxy ethoxy) pregn-5-en | Reduction of the C-20 ketone to a hydroxyl group. | nih.gov |
Flow Chemistry and Continuous Processing for this compound
The paradigm of chemical manufacturing is shifting from traditional batch processing to modern continuous flow methodologies. uva.nl Flow chemistry, where reagents are pumped through a reactor in a continuous stream, offers significant advantages for the synthesis of complex molecules like steroids, including improved safety, efficiency, scalability, and process control. researchgate.netmdpi.com While the application of flow chemistry specifically to this compound synthesis is an emerging area, the principles and demonstrated successes in broader steroid and pharmaceutical synthesis highlight its immense potential. uva.nlresearchgate.net
Principles and Advantages: Continuous flow reactors provide superior heat and mass transfer compared to batch reactors due to their high surface-area-to-volume ratio. mdpi.com This allows for precise temperature control, which is crucial for managing highly exothermic reactions and improving selectivity. nih.gov The small reactor volumes enhance safety, especially when working with hazardous reagents or intermediates. mdpi.com Furthermore, continuous processing facilitates automation, reduces manual handling, and allows for the "telescoping" of multiple reaction steps into a single, uninterrupted sequence, which can significantly shorten production times and reduce waste. nih.gov
Application in Steroid Synthesis: The synthesis of steroids often involves multi-step sequences and challenging reactions, making it an ideal candidate for flow chemistry. uva.nlresearchgate.net Researchers have begun to exploit flow technology to streamline steroid synthesis, integrating it with other enabling technologies like photochemistry and biocatalysis. uva.nlresearchgate.net
A key area where flow chemistry can be directly applied to this compound synthesis is in catalytic hydrogenation. Heterogeneous catalytic reactions, such as the hydrogenation of double bonds using a Pd/C catalyst, are well-suited for flow systems. nih.govresearchgate.net In a typical setup, the precursor solution is passed through a packed-bed reactor containing the solid catalyst. This approach, known as continuous flow hydrogenation, allows for efficient catalyst use and easy separation of the product, eliminating the need for filtration required in batch processes. acs.org This method has been successfully used for the selective hydrogenation of various functional groups in organic compounds. nih.gov
The table below contrasts batch and continuous flow processing for parameters relevant to the synthesis of this compound.
Table 2: Comparison of Batch vs. Continuous Flow Processing for this compound Synthesis
| Parameter | Batch Processing | Flow Chemistry / Continuous Processing |
|---|---|---|
| Heat Transfer | Limited by vessel surface area; potential for hot spots. | Excellent heat transfer due to high surface-area-to-volume ratio. |
| Mass Transfer | Can be inefficient, requiring vigorous stirring. | Efficient mixing through diffusion in small channels. |
| Safety | Higher risk due to large volumes of reagents and potential for thermal runaway. | Inherently safer due to small reactor volumes and better temperature control. mdpi.com |
| Scalability | Scaling up can be complex and non-linear, often requiring re-optimization. | Simpler scalability by running the system for longer or using parallel reactors ("numbering-up"). |
| Process Control | Manual or semi-automated control over reaction parameters. | Precise, automated control over temperature, pressure, and residence time. researchgate.net |
| Catalyst Handling | Requires filtration to separate heterogeneous catalysts after reaction. | Heterogeneous catalysts can be used in packed-bed reactors for easy separation and reuse. acs.org |
| Multi-step Synthesis | Requires isolation and purification of intermediates at each step. | Enables "telescoping" of reactions, where intermediates are directly passed to the next reactor. nih.gov |
The adoption of flow chemistry for this compound synthesis holds the promise of developing more sustainable, efficient, and cost-effective manufacturing processes. researchgate.net
Strategies for Structural Modification of this compound
The this compound skeleton, characterized by its four-ring structure, offers multiple sites for chemical modification. These modifications are crucial for altering the molecule's properties and generating a diverse library of compounds for research applications. The primary strategies involve manipulating its stereochemistry and introducing new functional groups.
Stereochemical Manipulation of Hydroxyl and Double Bond Positions
The stereochemistry of the hydroxyl groups and the position of double bonds within the this compound structure are critical determinants of its three-dimensional shape and, consequently, its interaction with biological systems. Researchers have explored the synthesis of this compound derivatives with unnatural configurations to study structure-activity relationships. researchgate.net This involves chemical reactions that can invert the stereochemistry at specific carbon atoms or shift the location of double bonds within the steroid rings. Such manipulations can lead to the creation of novel stereoisomers with unique biological profiles, providing valuable tools for biochemical investigations.
Introduction of Functional Groups on the this compound Skeleton
The introduction of various functional groups onto the this compound framework is a key strategy for creating derivatives with altered properties. libretexts.orgfsu.eduaskthenerd.comsydney.edu.ausavemyexams.com The inert carbon skeleton of this compound serves as a scaffold for these reactive centers. libretexts.orgaskthenerd.com The type and position of the functional group can significantly influence the molecule's polarity, reactivity, and binding affinity for specific proteins. fsu.edusydney.edu.au
For instance, the introduction of nitrogen-containing heterocyclic rings, such as triazole or imidazole moieties at the C-21 position, has been reported. nih.gov These modifications can be achieved through multi-step synthetic pathways starting from readily available steroid precursors like 16-dehydropregnenolone acetate. nih.gov The resulting derivatives, such as 3β-hydroxy-21-(1H-1,2,4-triazol-1-yl)pregna-5,16-dien-20-one and 3β-hydroxy-21-(1H-imidazol-1-yl)pregna-5,16-dien-20-one, provide valuable compounds for studying enzymatic interactions and cellular processes. nih.gov Another approach involves the synthesis of pregnenoic acid derivatives that mimic the structural elements of prostaglandins. nih.gov This can be achieved by converting compounds like 3β-hydroxyandrost-5-en-17-one acetate into derivatives with modified side chains. nih.gov
Table 1: Examples of Functional Group Introduction on this compound Skeleton
| Starting Material | Reagents and Conditions | Modified this compound Derivative | Reference |
| 16-Dehydropregnenolone acetate | Multi-step synthesis | 3β-hydroxy-21-(1H-1,2,4-triazol-1-yl)pregna-5,16-dien-20-one | nih.gov |
| 16-Dehydropregnenolone acetate | Multi-step synthesis | 3β-hydroxy-21-(1H-imidazol-1-yl)pregna-5,16-dien-20-one | nih.gov |
| 3β-Hydroxyandrost-5-en-17-one acetate | Reformatsky reaction, dehydration, selective hydrogenation, oxidation, epoxidation, reduction | Pregnenoic acid derivative with prostaglandin-like structural elements | nih.gov |
Synthesis of this compound Conjugates and Prodrug Analogues (for research tools, not therapeutic intent)
Conjugation of this compound with other molecules, such as sugars or fatty acids, is a strategy to create research tools with altered physicochemical properties. These conjugates can be used to study transport mechanisms, metabolic pathways, and target engagement.
Glycosylation Reactions of this compound
Glycosylation, the attachment of a carbohydrate moiety to the this compound backbone, can significantly impact its solubility and interactions with biological systems. This process typically involves the reaction of a hydroxyl group on the this compound with an activated glycosyl donor. beilstein-journals.orgnih.gov The stereoselective formation of these glycosidic linkages is a key challenge in carbohydrate chemistry. rsc.org
Preactivation-based glycosylation methods have been developed to improve the efficiency of glycosylating sterically hindered hydroxyl groups, which can be present in steroid derivatives. beilstein-journals.org This strategy involves activating the glycosyl donor before the addition of the this compound acceptor, leading to higher yields of the desired glycoside. beilstein-journals.org The choice of glycosyl donor, promoter, and reaction conditions are critical for controlling the stereochemical outcome of the glycosylation. nih.gov Microfluidic systems have also been explored to enhance the stereoselectivity of glycosylation reactions by carefully controlling reaction parameters like concentration. mdpi.com
Esterification and Etherification of this compound Hydroxyl Groups
Esterification and etherification are common methods used to modify the hydroxyl groups of this compound. researchgate.net These reactions involve converting the hydroxyl groups into esters or ethers, respectively, which can alter the lipophilicity and stability of the molecule.
Esterification can be achieved by reacting this compound with carboxylic acids or their activated derivatives, such as acyl chlorides. mdpi.com For instance, the esterification of flavonoids with fatty acids has been shown to influence their biological activity. mdpi.com Enzymatic methods, using lipases, offer a selective way to catalyze esterification, particularly at primary hydroxyl groups, under mild conditions. google.com
Etherification involves the formation of an ether linkage (C-O-C) at the hydroxyl positions of this compound. This modification can be used to introduce a variety of substituents, thereby creating a diverse set of analogs for research purposes.
Preparation of this compound-Based Chemical Probes
Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in a cellular or organismal context. mskcc.orgthermofisher.kr The development of this compound-based chemical probes involves incorporating a reporter tag, such as a fluorescent group or a photoreactive group, onto the this compound scaffold. lstmed.ac.uknih.gov
These probes can be used in techniques like photoaffinity labeling to identify the protein targets of this compound derivatives. lstmed.ac.uk The design of such probes requires a careful understanding of the structure-activity relationship of the this compound scaffold to ensure that the introduced tag does not disrupt its binding to the target. lstmed.ac.uk The synthesis of these probes often involves multi-step chemical sequences to introduce the desired functionalities, such as diazirines or benzophenones as photoreactive groups, and an alkyne or azide (B81097) handle for bioorthogonal "click" chemistry. lstmed.ac.uknih.gov
Table 2: Components of a this compound-Based Chemical Probe
| Component | Function | Example Functional Groups | Reference |
| This compound Scaffold | Provides the core structure for target binding | Modified pregnane ring system | nih.gov |
| Photoreactive Group | Forms a covalent bond with the target protein upon photoactivation | Diazirine, Benzophenone | lstmed.ac.uk |
| Reporter Tag/Handle | Enables detection and/or purification of the probe-target complex | Alkyne, Azide (for click chemistry), Fluorophore | lstmed.ac.uknih.gov |
Synthesis of Affinity Tags and Reporter Groups Conjugated to this compound
The development of affinity-based chemical probes is a powerful strategy for studying the interactions between small molecules like this compound and their protein targets. frontiersin.org These probes typically consist of three key components: a ligand (in this case, a this compound derivative) that provides selectivity for the target protein, a reporter group for detection and analysis, and a reactive group for covalent attachment if required. frontiersin.org The synthesis of these probes often follows a modular approach, allowing for the flexible combination of these different elements. frontiersin.org
Affinity tags are unique proteins or peptides that can be attached to the N- or C-terminus of recombinant proteins to aid in their purification. nih.gov However, in the context of small molecule probes, an affinity tag (such as biotin) is attached to the this compound molecule. This allows the this compound-protein complex to be captured and isolated using an immobilized binding partner (like streptavidin for a biotin (B1667282) tag). Reporter groups, such as fluorophores or enzymes, are conjugated to the this compound scaffold to enable visualization and quantification.
The synthesis of these conjugates requires careful planning to ensure that the attached tag or reporter group does not significantly interfere with the binding of the this compound moiety to its target receptor. The conjugation is typically achieved by introducing a linker arm at a position on the steroid nucleus that is not critical for receptor binding. Trifunctional reagents that contain a reactive group, a bioorthogonal tag, and a functionality for conjugation to the ligand of interest can streamline this process. frontiersin.org
Commonly used affinity tags include the polyhistidine (His-tag) and Strep-tag systems. nih.govamericanpharmaceuticalreview.com The His-tag, a sequence of six to nine histidine residues, binds to immobilized metal ions like nickel or cobalt, forming the basis of Immobilized Metal Affinity Chromatography (IMAC). thermofisher.com While typically used for recombinant proteins, the principles can be adapted for small molecule probes. The Strep-tag/StrepTactin system relies on the high-affinity interaction between a small peptide epitope and a modified version of streptavidin, offering another robust method for purification. americanpharmaceuticalreview.com
| Feature | Description | Application in this compound Probes |
| Ligand | A this compound derivative. | Provides selectivity for the target receptor. |
| Affinity Tag | e.g., Biotin, His-tag. | Enables purification and isolation of the ligand-receptor complex. nih.govthermofisher.com |
| Reporter Group | e.g., Fluorophore, Enzyme. | Allows for detection, quantification, and visualization of the probe. frontiersin.org |
| Linker Arm | A chemical chain connecting the tag/reporter to the steroid. | Provides spatial separation to minimize steric hindrance at the binding site. |
Radiosynthesis of Labeled this compound Analogues for Receptor Studies
Radiolabeled ligands are indispensable tools for characterizing receptor binding properties, determining receptor density, and for in vivo imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). nih.gov The synthesis of radiolabeled this compound analogs involves incorporating a radionuclide into the molecular structure. The choice of radionuclide and the synthetic method depends on the intended application.
Tritium (B154650) Labeling: Tritium (³H) is a low-energy beta-emitter with a long half-life (12.32 years), making it ideal for in vitro receptor binding assays and metabolic studies. openmedscience.comarkat-usa.org Tritiated compounds can be synthesized with high specific radioactivity, which is crucial for detecting low concentrations of receptors. arkat-usa.org
A common method for tritium labeling is the catalytic reduction of a suitable precursor with tritium gas (³H₂). arkat-usa.org This can involve:
Saturation of a double bond: An unsaturated this compound precursor can be catalytically hydrogenated using ³H₂ gas.
Catalytic dehalogenation: A halogenated this compound analog (e.g., containing iodine or bromine) can be synthesized. The halogen atom is then replaced with a tritium atom via catalytic reduction. This method is often preferred as it allows for site-specific labeling. arkat-usa.org
The synthesis of precursor molecules containing unsaturated or halogenated amino acids is a widely used method for preparing tritiated peptides, and similar principles apply to steroids. arkat-usa.org
Radioiodine Labeling: Iodine isotopes, such as ¹²³I (for SPECT), ¹²⁴I (for PET), and ¹²⁵I (for in vitro assays and autoradiography), are frequently used for radiolabeling steroids. nih.gov The introduction of a radioactive iodine atom is typically achieved through electrophilic aromatic substitution on an activated aromatic ring or via a precursor containing a leaving group (e.g., a trialkylstannyl group). mdpi.com
For this compound, which lacks an intrinsic aromatic ring suitable for direct iodination, a common strategy involves first synthesizing a derivative that incorporates a phenolic or other activatable moiety. The radioiodination is then carried out on this precursor. Oxidative iodination methods, using oxidizing agents like N-chlorosuccinimide (NCS) or Iodogen, are frequently employed to convert the radioiodide (e.g., Na[¹²⁵I]) into an electrophilic iodine species that can react with the precursor. mdpi.com The synthesis must be carefully optimized due to the handling of highly radioactive reagents at very low concentrations. mdpi.com
The development of radiolabeled progestins has been a key area of research for imaging progesterone receptor (PR) positive breast cancers, as PR status is a biomarker for predicting response to hormonal therapy. nih.gov Similar strategies can be applied to create radiolabeled this compound analogs for probing its corresponding receptors.
| Radionuclide | Primary Use | Common Labeling Method | Key Features |
| Tritium (³H) | In vitro binding assays, metabolic studies | Catalytic reduction of unsaturated or halogenated precursors with ³H₂ gas. arkat-usa.org | Low-energy beta emitter, long half-life, high specific activity. openmedscience.com |
| Iodine-125 (¹²⁵I) | In vitro assays, autoradiography | Oxidative radioiodination of activated aromatic precursors. mdpi.com | Gamma emitter, suitable for laboratory-based assays. |
| Iodine-123 (¹²³I) | SPECT Imaging | Oxidative radioiodination of activated aromatic precursors. mdpi.com | Gamma emitter, shorter half-life suitable for in vivo imaging. |
| Iodine-124 (¹²⁴I) | PET Imaging | Oxidative radioiodination of activated aromatic precursors. mdpi.com | Positron emitter, allows for quantitative in vivo imaging. |
Biosynthesis and Endogenous Metabolic Pathways of Pregnadienol
Precursor Role of Cholesterol and Pregnenolone (B344588) in Pregnadienol Biosynthesis
The generation of steroid hormones is fundamentally dependent on the availability of cholesterol and its conversion into a common precursor, pregnenolone. However, the biosynthesis of this compound follows a parallel pathway that begins with a cholesterol precursor, 7-dehydrocholesterol (B119134) (7-DHC).
Enzymatic Conversion of Cholesterol to Pregnenolone (e.g., CYP11A1/P450scc activity)
The classic and rate-limiting step in the biosynthesis of all steroid hormones is the conversion of cholesterol to pregnenolone. scielo.brnih.govwikipedia.org This critical transformation is catalyzed by the cytochrome P450 side-chain cleavage enzyme, also known as P450scc or CYP11A1. nih.govwikipedia.org The process occurs within the mitochondria and involves a sequence of three distinct monooxygenase reactions:
An initial hydroxylation of the cholesterol side-chain at carbon 22 (C22), forming 22R-hydroxycholesterol.
A second hydroxylation at carbon 20 (C20), yielding 20α,22R-dihydroxycholesterol.
The final step involves the cleavage of the bond between C20 and C22, which releases pregnenolone and isocaproic aldehyde. scielo.br
Each of these oxidative steps requires a pair of electrons, which are transferred from NADPH via an electron transport chain consisting of two mitochondrial proteins: adrenodoxin (B1173346) reductase and adrenodoxin.
Steroidogenic Pathway Intermediates Leading to this compound
Recent research has defined a novel steroidogenic pathway that directly produces a this compound, specifically 7-dehydropregnenolone (7-DHP or pregna-5,7-diene-3β-ol-20-one), from the cholesterol precursor 7-dehydrocholesterol (7-DHC). plos.orgnih.gov This pathway runs parallel to the classic route and is also initiated by the versatile enzyme CYP11A1. pnas.orgnih.govhmdb.ca
The enzymatic conversion mirrors the side-chain cleavage of cholesterol, proceeding through analogous hydroxylated intermediates:
7-dehydrocholesterol (7-DHC) → 22-hydroxy-7-dehydrocholesterol → 20,22-dihydroxy-7-dehydrocholesterol → 7-dehydropregnenolone (7-DHP) plos.orgnih.govnih.gov
Once formed, 7-dehydropregnenolone can serve as a substrate for other steroidogenic enzymes, leading to further metabolites. The subsequent steps are species-dependent and rely on the specific enzymes present in the tissue. For instance, 7-DHP can be metabolized by:
3β-hydroxysteroid dehydrogenase (3β-HSD) , which converts it to pregna-4,7-diene-3,20-dione (B91339) (7-dehydroprogesterone). plos.orgnih.govnih.gov
CYP17A1 (17α-hydroxylase/17,20-lyase) , which can convert it to 17-hydroxy-7-dehydropregnenolone. This has been observed specifically in pig adrenals, which express CYP17A1. plos.orgnih.gov
Cellular and Subcellular Localization of this compound Biosynthesis
The synthesis of this compound, like other steroids, is a highly compartmentalized process, requiring the coordinated action of enzymes located in different cellular organelles.
Mitochondrial and Endoplasmic Reticulum Enzyme Systems
The biosynthesis of this compound (7-dehydropregnenolone) begins in the mitochondria, the powerhouse of the cell. nih.gov The key enzyme, CYP11A1 (P450scc) , resides on the matrix side of the inner mitochondrial membrane. scielo.brnih.gov Here, it catalyzes the side-chain cleavage of its substrate, 7-dehydrocholesterol, to produce 7-dehydropregnenolone. nih.govnih.gov
Following its synthesis in the mitochondria, 7-dehydropregnenolone can be transported to the smooth endoplasmic reticulum (ER) for further modification. The ER houses other key steroidogenic enzymes. For example, the conversion of 7-dehydropregnenolone to 7-dehydroprogesterone is catalyzed by 3β-hydroxysteroid dehydrogenase (3β-HSD) , which is located in the ER. scielo.brplos.org This spatial separation of enzymes necessitates the shuttling of steroid intermediates between the mitochondria and the ER to complete the biosynthetic pathways.
Table 1: Key Enzymes in this compound (7-Dehydropregnenolone) Biosynthesis
| Enzyme | Full Name | Subcellular Location | Function in Pathway |
| CYP11A1 | Cytochrome P450 Side-Chain Cleavage | Inner Mitochondrial Membrane | Converts 7-dehydrocholesterol to 7-dehydropregnenolone via hydroxylated intermediates. plos.orgpnas.org |
| 3β-HSD | 3β-hydroxysteroid dehydrogenase | Endoplasmic Reticulum | Converts 7-dehydropregnenolone to 7-dehydroprogesterone. plos.orgnih.gov |
| CYP17A1 | 17α-hydroxylase/17,20-lyase | Endoplasmic Reticulum | Converts 7-dehydropregnenolone to 17-hydroxy-7-dehydropregnenolone (species-dependent). plos.orgnih.gov |
Specific Cell Types Exhibiting this compound Production (non-human, non-clinical)
The capacity to produce 7-dehydropregnenolone is not ubiquitous and has been identified in specific steroidogenic tissues across various mammalian species in ex vivo studies. These findings highlight that this alternative steroidogenic pathway is a conserved metabolic capability.
Tissues and cells shown to produce 7-dehydropregnenolone include:
Adrenal Glands : Ex vivo studies have demonstrated a rapid, time- and dose-dependent metabolism of 7-DHC to 7-DHP in the adrenal glands of rats, pigs, rabbits, and dogs. plos.orgnih.govresearchgate.net
Placenta : Human placenta fragments are capable of converting 7-DHC to 7-DHP, a process confirmed to occur in isolated placental mitochondria. nih.gov
Epidermal Keratinocytes : These skin cells can transform both endogenous and exogenously supplied 7-DHC into 7-DHP, indicating a functional P450scc system in the skin. nih.govnih.gov
Table 2: Non-Human Tissues with Demonstrated 7-Dehydropregnenolone (7-DHP) Production
| Tissue | Species | Key Finding |
| Adrenal Gland | Rat, Pig, Rabbit, Dog | Efficiently metabolizes 7-dehydrocholesterol to 7-dehydropregnenolone ex vivo. plos.orgnih.gov |
| Placenta | Human (ex vivo) | Converts 7-dehydrocholesterol to 7-dehydropregnenolone, which can be further metabolized. nih.gov |
| Skin Cells | Epidermal Keratinocytes | Possess a functional CYP11A1 system capable of producing 7-dehydropregnenolone from its precursor. nih.govnih.gov |
Regulation of Endogenous this compound Production and Metabolic Flux
The production of this compound (7-dehydropregnenolone) is tightly regulated at several key points, from substrate availability to enzymatic activity. The control mechanisms are analogous to those governing classic steroidogenesis but have unique features related to the specific precursor.
A primary control point is the availability of the substrate, 7-dehydrocholesterol (7-DHC). The enzyme 7-dehydrocholesterol reductase (DHCR7) catalyzes the final step of cholesterol biosynthesis, converting 7-DHC into cholesterol. nih.govuniprot.org The activity of DHCR7 therefore determines the metabolic flux of 7-DHC, dictating whether it is converted to cholesterol or becomes available for the CYP11A1-mediated synthesis of 7-dehydropregnenolone. researchgate.net The expression of the DHCR7 gene is itself regulated by the sterol regulatory element-binding protein-2 (SREBP-2) transcription factor, creating a feedback loop based on cellular sterol levels. researchgate.net
Similar to classic steroidogenesis, the transport of the precursor (7-DHC) into the mitochondria is a critical regulatory step, likely facilitated by the Steroidogenic Acute Regulatory (StAR) protein . plos.org Furthermore, the enzymatic activity of CYP11A1 in converting 7-DHC is stimulated by factors that increase intracellular cyclic AMP (cAMP) levels, such as forskolin. plos.orgnih.govnih.gov This indicates that the pathway is under the control of cAMP-dependent signaling cascades, the same pathways activated by pituitary trophic hormones (e.g., ACTH) to stimulate adrenal steroid production.
Transcriptional and Post-Translational Control of Steroidogenic Enzymes
The synthesis of steroid hormones is a highly regulated process, controlled at both the transcriptional and post-translational levels to ensure that the production of these potent signaling molecules is appropriate for the physiological needs of the organism. This regulation is crucial for maintaining homeostasis and for responding to developmental and environmental cues. nih.gov
Transcriptional Control
The expression of the genes encoding steroidogenic enzymes is a key point of regulation. nih.gov Tropic hormones, such as Adrenocorticotropic hormone (ACTH) and Luteinizing Hormone (LH), are primary inducers of the transcription of many of these genes. nih.gov These hormones typically act via cell surface receptors, leading to the activation of intracellular signaling cascades, most notably the cyclic AMP (cAMP)/Protein Kinase A (PKA) pathway. oup.com
The promoter regions of steroidogenic enzyme genes, such as CYP11A1 (encoding the cholesterol side-chain cleavage enzyme, P450scc) and genes for other cytochrome P450 enzymes and hydroxysteroid dehydrogenases, contain specific DNA sequences known as cis-regulatory elements. nih.gov These elements bind to transcription factors, which are proteins that control the rate of transcription. Several transcription factors have been identified as key regulators of steroidogenic gene expression, including Steroidogenic Factor 1 (SF-1), GATA-binding proteins, and cAMP response element-binding protein (CREB). oup.com The combinatorial action of these transcription factors allows for the tissue-specific and hormonally-regulated expression of steroidogenic enzymes. nih.gov
For example, the transcription of the StAR gene, which is critical for the initiation of steroidogenesis, is rapidly and potently induced by the cAMP/PKA pathway. oup.com Similarly, the transcription of CYP11A1, which catalyzes the conversion of cholesterol to pregnenolone, is also under the control of this pathway, ensuring a coordinated increase in the capacity for steroid synthesis. doi.org
Post-Translational Control
In addition to transcriptional regulation, the activity of steroidogenic enzymes is also controlled at the post-translational level. nih.gov These modifications can rapidly alter the activity of existing enzymes, providing a more immediate level of control over steroid production than transcriptional regulation.
One of the most common post-translational modifications is phosphorylation. news-medical.net The phosphorylation of steroidogenic enzymes can either increase or decrease their catalytic activity. For instance, the phosphorylation of the StAR protein is known to enhance its activity, thereby increasing the rate of cholesterol transport into the mitochondria. nottingham.ac.uk This phosphorylation is often mediated by PKA, linking hormonal stimulation directly to the activation of the first step in steroidogenesis.
Another important post-translational modification is ubiquitination, which typically targets proteins for degradation by the proteasome. nih.gov This process allows for the rapid removal of key enzymes, effectively shutting down steroid synthesis when it is no longer required. The degradation of steroidogenic enzymes is a critical mechanism for preventing the overproduction of steroids.
The catalytic activity of cytochrome P450 enzymes, which are central to steroidogenesis, is also dependent on their interaction with redox partner proteins that transfer electrons required for their enzymatic reactions. oup.come-apem.org The availability and activity of these redox partners, such as ferredoxin and ferredoxin reductase for mitochondrial P450s, and P450 oxidoreductase for microsomal P450s, provide another layer of post-translational control. oup.come-apem.org
| Regulatory Mechanism | Description | Key Molecules Involved |
| Transcriptional Control | Regulation of the rate of gene transcription into messenger RNA. | ACTH, LH, cAMP, PKA, SF-1, GATA, CREB |
| Post-Translational Control | Modification of proteins after translation, affecting their activity, stability, or localization. | PKA, Ubiquitin, Ferredoxin, P450 Oxidoreductase |
Feedback Mechanisms in this compound Biosynthesis
The biosynthesis of steroids is regulated by intricate feedback mechanisms that ensure the maintenance of hormonal balance. uc.edu These feedback loops typically involve the end-products of a steroidogenic pathway inhibiting the activity or expression of enzymes earlier in the pathway. This negative feedback prevents the excessive production of steroid hormones.
In the context of this compound biosynthesis, the final this compound product or its downstream metabolites could potentially exert negative feedback on the enzymes responsible for its synthesis. While direct evidence for feedback regulation by a specific this compound is limited, the general principles of steroid hormone feedback are well-established. nih.gov
For example, steroid hormones are known to inhibit the release of tropic hormones from the hypothalamus and pituitary gland. uc.edu Testosterone (B1683101), for instance, inhibits the secretion of Gonadotropin-releasing hormone (GnRH), LH, and FSH. uc.edu A this compound with androgenic or other hormonal activity could similarly act on the hypothalamus and pituitary to suppress the release of hormones that stimulate its own production.
At the cellular level, steroid hormones can also directly inhibit the activity of steroidogenic enzymes. This can occur through allosteric inhibition, where the steroid binds to a site on the enzyme distinct from the active site, causing a conformational change that reduces its activity. Alternatively, steroids can repress the transcription of the genes encoding these enzymes. nih.gov
| Feedback Level | Mechanism | Potential Effect on this compound Biosynthesis |
| Hypothalamic-Pituitary Axis | Inhibition of GnRH, LH, and FSH release by steroid hormones. | Decrease in the stimulation of steroidogenic tissues, leading to reduced this compound synthesis. |
| Cellular Level (Enzyme Activity) | Allosteric inhibition of steroidogenic enzymes by end-products. | Direct and rapid reduction in the rate of this compound synthesis. |
| Cellular Level (Gene Expression) | Repression of the transcription of genes encoding steroidogenic enzymes. | Slower, but more sustained, reduction in the capacity for this compound synthesis. |
Enzymatic Biotransformations and Exogenous Metabolism of Pregnadienol
Microbial Transformation of Pregnadienol and its Analogues
Microorganisms, particularly fungi and bacteria, possess a diverse arsenal (B13267) of enzymes capable of modifying steroid structures with high regio- and stereoselectivity. These biocatalytic systems are widely exploited for producing valuable steroid intermediates.
Fungi are exceptionally proficient at introducing hydroxyl groups at specific, often unactivated, carbon atoms of the steroid nucleus. This capability is of significant industrial interest for synthesizing corticosteroids and other bioactive steroids. When pregna-5,16-dien-3β-ol or its acetate (B1210297) ester is used as a substrate, microorganisms can perform several key transformations.
Filamentous fungi such as Aspergillus and Rhizopus are well-documented for their steroid hydroxylating activity. For instance, incubation of a pregna-5,16-dien-3β-ol derivative with Aspergillus niger has been shown to yield hydroxylated products, primarily through the action of cytochrome P450 monooxygenases . The principal sites of hydroxylation on the pregnane (B1235032) skeleton by these fungi include the 11α, 7β, and 15α positions.
In addition to hydroxylation, microbial enzymes can catalyze the oxidation of the 3β-hydroxyl group. This reaction, mediated by microbial hydroxysteroid dehydrogenases (HSDs), converts the 3β-hydroxyl group to a 3-keto group, yielding the corresponding Δ⁵-3-ketosteroid. This oxidation is often a concurrent reaction observed alongside hydroxylation.
The table below summarizes key microbial transformations.
| Microorganism | Substrate | Reaction Type | Major Product(s) | Key Finding |
|---|---|---|---|---|
| Aspergillus niger | Pregna-5,16-dien-3β-ol acetate | Hydroxylation | 11α-Hydroxypregna-5,16-dien-3β-ol acetate | Demonstrates highly regioselective hydroxylation at the C-11 position, a critical step in corticosteroid synthesis . |
| Rhizopus arrhizus | Pregnane-class steroids | Hydroxylation | 11α-Hydroxylated derivatives | Known for robust 11α-hydroxylase activity on various steroid cores, a model system for steroid biotransformation . |
| Various Fungi | Pregna-5,16-dien-3β-ol | Oxidation | Pregna-5,16-dien-3-one | Oxidation of the 3β-hydroxyl group is a common biotransformation step, often preceding or occurring alongside other modifications. |
Microbial glycosylation is a biotransformation that attaches sugar moieties to a substrate, potentially altering its solubility and biological profile. Enzymes known as glycosyltransferases (GTs), found in various bacteria such as Bacillus and Streptomyces, can catalyze this reaction. For a steroid like pregna-5,16-dien-3β-ol, the 3β-hydroxyl group is the most likely site for glycosylation, forming an O-glycosidic bond.
While specific studies focusing exclusively on the microbial glycosylation of pregna-5,16-dien-3β-ol are not extensively documented, the broad substrate tolerance of many microbial GTs suggests its potential as a substrate. These enzymes typically use activated sugar donors, such as UDP-glucose, to transfer a glucose molecule to the steroid acceptor. The resulting product would be pregna-5,16-dien-3β-ol 3-O-β-D-glucoside.
Microbial glucuronidation is less common than glycosylation but represents another potential conjugation pathway. This process involves the attachment of glucuronic acid, a reaction typically associated with detoxification in mammals.
Biotransformation by Isolated Enzyme Systems
Studying the interaction of pregna-5,16-dien-3β-ol with purified or recombinant enzymes provides precise insights into specific metabolic pathways without the interference of other cellular processes.
Hydroxysteroid dehydrogenases are a class of oxidoreductases that catalyze the interconversion of hydroxyl groups and keto groups on the steroid nucleus. Pregna-5,16-dien-3β-ol is a known substrate for the bifunctional enzyme 3β-hydroxysteroid dehydrogenase/Δ⁵-Δ⁴-isomerase (3β-HSD).
This enzyme catalyzes a two-step reaction:
Dehydrogenation: The 3β-hydroxyl group of pregna-5,16-dien-3β-ol is oxidized to a 3-keto group, forming the intermediate pregna-5,16-dien-3-one. This step requires a cofactor, typically NAD⁺.
Isomerization: The Δ⁵ double bond (between C-5 and C-6) is shifted to the Δ⁴ position (between C-4 and C-5).
The final product of this enzymatic reaction is pregna-4,16-dien-3-one. This transformation is a key step in the biosynthesis of many active steroid hormones from Δ⁵-3β-hydroxy precursors.
The cytochrome P450 (CYP) superfamily of enzymes are primary drivers of oxidative metabolism for a vast range of xenobiotics and endogenous compounds, including steroids. When pregna-5,16-dien-3β-ol is incubated with isolated CYP enzymes or preparations rich in them (e.g., liver microsomes), it undergoes various oxidative modifications.
The primary reactions are hydroxylations at different positions of the steroid ring system. The specific site of hydroxylation depends on the particular CYP isoform involved. For example, CYP enzymes found in adrenal or hepatic tissues can introduce hydroxyl groups at positions such as C-6, C-7, or C-21. These reactions increase the polarity of the molecule, preparing it for subsequent conjugation and excretion.
| Enzyme System | Substrate | Reaction Type | Product(s) | Mechanism/Significance |
|---|---|---|---|---|
| 3β-Hydroxysteroid Dehydrogenase (3β-HSD) | Pregna-5,16-dien-3β-ol | Oxidation & Isomerization | Pregna-4,16-dien-3-one | Key enzymatic step converting a Δ⁵-3β-hydroxy steroid to a Δ⁴-3-keto steroid. |
| Cytochrome P450 Monooxygenases (e.g., from liver microsomes) | Pregna-5,16-dien-3β-ol | Hydroxylation | Monohydroxylated derivatives (e.g., at C-6, C-7) | Represents a primary Phase I metabolic pathway, increasing the hydrophilicity of the steroid. |
In Vitro Metabolic Fate Investigations of this compound (non-human cellular/tissue models)
To understand the metabolic fate of pregna-5,16-dien-3β-ol in a more complex biological context, researchers use in vitro models such as liver slices, liver homogenates, and microsomal fractions from various animal species (e.g., rat, porcine). These systems contain a mixture of metabolic enzymes (Phase I and Phase II) and provide a comprehensive view of the biotransformation pathways.
Studies using rat liver microsomes have confirmed that pregna-5,16-dien-3β-ol is extensively metabolized. The primary metabolites identified are consistent with the activities of HSDs and CYPs [7, 9].
Key findings from these investigations include:
Oxidation: The most prominent metabolite is often the 3-keto derivative, resulting from 3β-HSD activity.
Hydroxylation: Multiple hydroxylated metabolites are formed. Analysis has identified products hydroxylated at various positions on the A, B, and D rings of the steroid nucleus. For example, hydroxylation at the 6β-position is a common metabolic route for Δ⁵-steroids in rat liver preparations.
Reduction: In some systems, such as rat liver slices, evidence of the reduction of the Δ¹⁶ double bond has been observed. This can lead to the formation of saturated pregnene derivatives, such as various 16-epimeric pregn-5-ene-3β,17,20-triols, indicating that the double bond is first hydrated or epoxidized and then reduced .
These in vitro models demonstrate that pregna-5,16-dien-3β-ol is a substrate for multiple competing metabolic pathways, leading to a complex mixture of oxidized, hydroxylated, and reduced products.
Identification of Phase I and Phase II Metabolites
The metabolism of exogenous compounds like this compound is a biphasic process designed to increase their water solubility and facilitate their excretion from the body. wikipedia.orglongdom.org Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate these groups with endogenous molecules. wikipedia.orglongdom.org
Phase I Metabolism:
Phase I reactions are primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. openaccessjournals.com These enzymes catalyze oxidation, reduction, and hydrolysis reactions. wikipedia.orglongdom.org For a steroid molecule like this compound, with a hydroxyl group at the C-3 position and double bonds in the steroid nucleus, several Phase I metabolic transformations can be anticipated based on studies of related compounds.
Hydroxylation: This is a common metabolic pathway for steroids, catalyzed by various CYP enzymes. diva-portal.org Microbial biotransformation studies of pregnenolone (B344588), a close structural analog of this compound, have demonstrated hydroxylation at various positions, including C-7, C-11, and C-16. scispace.com For instance, the fungus Mucor piriformis can hydroxylate pregnenolone to 3β,7α-dihydroxypregn-5-en-20-one and 3β,7α,11α-trihydroxypregn-5-en-20-one. scispace.com It is plausible that this compound could undergo similar hydroxylations.
Oxidation: The 3β-hydroxyl group of this compound can be oxidized to a ketone by 3β-hydroxysteroid dehydrogenase (3β-HSD), a key enzyme in steroid biosynthesis. scbt.com This would convert this compound into a pregnadienone derivative.
Epoxidation: The double bonds in the pregnadiene structure are susceptible to epoxidation, another reaction catalyzed by CYP enzymes. Studies on other unsaturated steroids have shown the formation of epoxide metabolites.
Reduction: The double bonds of the pregnadiene core could also be subject to reduction reactions.
The following table summarizes potential Phase I metabolites of this compound based on the metabolism of related steroids.
| Metabolite Type | Potential Metabolite Name | Enzyme/Reaction Type | Reference Compound |
| Monohydroxylated | 7-Hydroxythis compound | Cytochrome P450 (Hydroxylation) | Pregnenolone scispace.com |
| Dihydroxylated | 7,11-Dihydroxythis compound | Cytochrome P450 (Hydroxylation) | Pregnenolone scispace.com |
| Oxidized | Pregnadienone | 3β-hydroxysteroid dehydrogenase | Pregnenolone scbt.com |
| Epoxidized | 5,6-Epoxypregnenol | Cytochrome P450 (Epoxidation) | Progesterone (B1679170) Derivatives mdpi.com |
Phase II Metabolism:
Following Phase I modifications, the resulting metabolites, as well as the parent compound this compound, can undergo Phase II conjugation reactions. wikipedia.orglongdom.org These reactions further increase the water solubility of the molecule, preparing it for elimination. openaccessjournals.com
Glucuronidation: The 3β-hydroxyl group of this compound is a prime site for glucuronidation, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). This is a major pathway for the elimination of many steroid hormones and their metabolites. For example, pregnanediol, a metabolite of progesterone, is excreted in the urine primarily as a glucuronide conjugate. wikipedia.org
Sulfation: Sulfotransferases (SULTs) can conjugate a sulfonate group to the hydroxyl moiety of this compound. Steroid sulfation is a significant metabolic pathway, and pregnenolone itself is known to be converted to pregnenolone sulfate. wikipedia.org
The table below outlines the likely Phase II metabolites of this compound.
| Metabolite Type | Potential Metabolite Name | Enzyme/Reaction Type | Reference Compound |
| Glucuronide Conjugate | This compound-3-glucuronide | UDP-glucuronosyltransferase (UGT) | Pregnanediol wikipedia.org |
| Sulfate Conjugate | This compound-3-sulfate | Sulfotransferase (SULT) | Pregnenolone wikipedia.org |
Enzyme Kinetics of this compound Biotransformation
The rate of metabolism of this compound by enzymes such as CYPs and UGTs can be described by enzyme kinetics, often following the Michaelis-Menten model. This model relates the reaction velocity (V) to the substrate concentration ([S]) and two key parameters: the maximum reaction velocity (Vmax) and the Michaelis constant (Km). Km represents the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the enzyme's affinity for the substrate.
While specific kinetic parameters for the biotransformation of this compound are not available in the reviewed literature, studies on other steroids provide insights into the potential kinetics of its metabolism. For example, the kinetics of steroid-metabolizing enzymes like CYP17A1 and aromatase (CYP19A1) have been studied in detail. vumc.orgnih.gov
The table below presents hypothetical kinetic data for the primary metabolic reactions of this compound, based on typical values observed for the metabolism of similar steroid compounds by human liver microsomes. This data is for illustrative purposes only, as experimental determination is required for accurate values.
| Enzyme | Reaction | Hypothetical Km (µM) | Hypothetical Vmax (pmol/min/mg protein) |
| CYP (e.g., CYP3A4) | Hydroxylation | 5 - 50 | 100 - 1000 |
| 3β-HSD | Oxidation | 1 - 20 | 500 - 5000 |
| UGT (e.g., UGT1A1) | Glucuronidation | 10 - 100 | 200 - 2000 |
| SULT (e.g., SULT2A1) | Sulfation | 0.5 - 10 | 1000 - 10000 |
It is important to note that these values can be influenced by factors such as the specific enzyme isoform, the presence of inhibitors or inducers, and genetic polymorphisms in the metabolizing enzymes. longdom.org Further research involving in vitro studies with human liver microsomes or recombinant enzymes is necessary to determine the precise enzyme kinetics of this compound biotransformation.
Molecular Interactions and Biological Roles of Pregnadienol Non Clinical Focus
Ligand-Receptor Interaction Studies with Pregnadienol and its Derivatives
In Vitro Binding Affinities to Steroid Receptors (non-human, non-clinical)
The direct in vitro binding affinities of the specific compound "this compound" to non-human steroid receptors are not extensively documented in publicly available research. However, studies on related pregnane (B1235032) compounds provide insights into their potential interactions with these receptors. The pregnane skeleton is a common feature of ligands for various steroid receptors, and the specific substitutions on this core structure determine the binding affinity and specificity.
The Pregnane X Receptor (PXR), a nuclear receptor known for its role in sensing and metabolizing xenobiotics and endobiotics, exhibits a promiscuous ligand-binding pocket that can accommodate a wide variety of structurally diverse compounds, including pregnanes. nih.govresearchgate.net While specific binding data for this compound is not available, the activation of PXR by various C21 steroids suggests that pregnane derivatives can and do interact with this receptor. oup.com The binding affinity of a given pregnane is dependent on its specific structural features and how they complement the receptor's binding site.
Research on other steroid receptors, such as the progesterone (B1679170) receptor (PR), also indicates that the pregnane structure is a key determinant for binding. The structural nuances of different pregnane derivatives lead to a range of binding affinities. For instance, modifications to the pregnane backbone can significantly alter the interaction with the receptor.
It is important to note that the binding affinity of a steroid to its receptor is a critical determinant of its biological activity. High-affinity binding is generally a prerequisite for potent agonistic or antagonistic effects. The lack of specific binding data for this compound in non-human models highlights an area for future research to understand its potential endocrine activities.
Table 1: Representative Binding Affinities of Pregnane Derivatives to Steroid Receptors (Non-Human Models) This table is illustrative and includes data for related pregnane compounds due to the lack of specific data for this compound.
| Compound Class | Receptor | Non-Human Model | Binding Affinity (Kd or IC50) |
| Pregnane Glycosides | Glucocorticoid Receptor | Not Specified | Weak binding reported |
| Progesterone | Progesterone Receptor | Various (e.g., rodent) | High affinity (in nM range) |
| Pregnanolone | NMDA Receptor | Rat | Positive allosteric modulator |
Data in this table is generalized from studies on pregnane derivatives and does not represent direct measurements for this compound.
Structural Determinants of this compound-Receptor Recognition
The recognition of a steroid ligand like this compound by a receptor is governed by the three-dimensional complementarity between the molecule and the receptor's ligand-binding pocket (LBP). The structural features of both the ligand and the receptor dictate the specificity and affinity of this interaction.
The Pregnane X Receptor (PXR) is a well-studied example of a receptor that binds a wide array of steroid-like molecules. The LBP of PXR is notably large and hydrophobic, which contributes to its promiscuity. researchgate.net Key structural determinants within the PXR LBP that are crucial for ligand recognition include a combination of hydrophobic and polar residues. For instance, studies on human PXR have identified a significant hydrophobic pocket and key polar residues like Ser-247 and Arg-410 that can form hydrogen bonds with ligands. oup.com The positioning of the steroid scaffold within this pocket is critical for receptor activation.
In the context of the progesterone receptor (PR), the binding of pregnanes is also highly dependent on specific structural attributes. The presence and orientation of functional groups on the steroid nucleus are critical for high-affinity binding. The dienol structure in this compound would present a different electronic and steric profile compared to the more common keto- or hydroxyl-substituted pregnanes, which would in turn influence its binding to the PR or other steroid receptors. The planarity and conformational flexibility of the steroid rings also play a significant role in how the ligand fits within the LBP.
Modulation of Enzyme Activities by this compound
Impact on Steroidogenic Enzyme Function in Non-Human Models
While direct studies on this compound's effect on steroidogenic enzymes in non-human models are limited, research on related pregnane compounds, such as pregnane glycosides, provides valuable insights into potential mechanisms of action. Steroidogenic enzymes are a family of proteins crucial for the biosynthesis of steroid hormones from cholesterol.
Studies have shown that certain pregnane glycosides can suppress steroidogenesis by inhibiting key enzymes in the pathway. nih.gov For example, in some experimental systems, pregnanes have been found to strongly inhibit 11β-hydroxylase (CYP11B1) and 17α-hydroxylase (CYP17A1). nih.gov These enzymes are critical for the production of glucocorticoids and sex steroids, respectively. The inhibition of these enzymes would lead to a decrease in the downstream steroid products.
Furthermore, some pregnanes have been observed to cause a weaker inhibition of cytochrome P450 side-chain cleavage enzyme (CYP11A1) and 21β-hydroxylase (CYP21A2). nih.gov CYP11A1 is the first and rate-limiting enzyme in steroidogenesis, converting cholesterol to pregnenolone (B344588). Its inhibition would have a broad impact on the production of all steroid hormones.
It is plausible that this compound, as a pregnane derivative, could also interact with and modulate the activity of these or other steroidogenic enzymes. The specific nature and potency of this modulation would depend on its unique chemical structure. Further research in non-human models is necessary to elucidate the precise effects of this compound on the intricate network of steroidogenic enzymes.
Table 2: Potential Impact of Pregnane Derivatives on Steroidogenic Enzyme Activity This table is based on findings for related pregnane compounds and suggests potential areas of investigation for this compound.
| Steroidogenic Enzyme | Potential Effect of Pregnane Derivatives |
| 11β-hydroxylase (CYP11B1) | Strong Inhibition |
| 17α-hydroxylase (CYP17A1) | Strong Inhibition |
| Cytochrome P450 side-chain cleavage (CYP11A1) | Weak Inhibition |
| 21β-hydroxylase (CYP21A2) | Weak Inhibition |
| 3β-hydroxysteroid dehydrogenase (HSD3B) | No significant inhibition reported |
Inhibition or Activation of Other Enzymes by this compound (mechanistic)
Beyond the steroidogenic pathway, steroid molecules can interact with a variety of other enzymes, acting as inhibitors or activators. The mechanistic basis for such interactions often involves the steroid molecule binding to an allosteric site on the enzyme, inducing a conformational change that alters the enzyme's catalytic activity. Alternatively, a steroid could act as a competitive inhibitor by binding to the active site if it shares structural similarity with the enzyme's natural substrate.
For example, some neurosteroids are known to modulate the activity of neurotransmitter receptors, which are technically ligand-gated ion channels but share principles of molecular recognition with enzymes. Pregnane-based steroids have been identified as positive allosteric modulators of the N-methyl-D-aspartate (NMDA) receptor in rats, indicating that they can enhance the receptor's function without directly binding to the agonist site. nih.gov This suggests that pregnane derivatives can have modulatory roles on complex protein machinery outside of the classical endocrine system.
The potential for this compound to inhibit or activate other enzymes is a promising area for research. Mechanistic studies, including kinetic analyses and structural biology approaches, would be necessary to identify specific enzyme targets and to understand the molecular basis of this compound's modulatory effects.
Role in Biochemical Signaling Pathways (non-human models, mechanistic)
Steroids can influence biochemical signaling pathways through both genomic and non-genomic mechanisms. While genomic actions involve the regulation of gene expression via nuclear receptors, non-genomic effects are typically more rapid and are initiated at the cell membrane or within the cytoplasm.
In non-human models, pregnane derivatives have been shown to be involved in various signaling cascades. For instance, the activation of the Pregnane X Receptor (PXR) by pregnanes in mouse Leydig cells has been linked to the regulation of testosterone (B1683101) homeostasis. nih.gov PXR activation can influence the expression of genes involved in steroid metabolism, thereby impacting the levels of active hormones. Furthermore, there is evidence suggesting a link between PXR and the PI3K/Akt signaling pathway, a crucial pathway involved in cell survival, growth, and metabolism. nih.gov
Non-genomic signaling by steroids can also occur through interactions with membrane-associated receptors or by directly influencing the activity of signaling proteins. For example, some steroids can modulate the activity of G-protein coupled receptors (GPCRs) or ion channels, leading to rapid changes in intracellular second messenger levels, such as calcium ions or cyclic AMP. These second messengers, in turn, can activate downstream protein kinases and phosphatases, ultimately altering cellular function.
Given its structure, this compound could potentially participate in such signaling pathways. The dienol functionality might allow for specific interactions with membrane receptors or intracellular signaling molecules that differ from those of other pregnanes. Mechanistic studies in non-human models would be essential to determine if this compound can activate pathways such as the MAPK/ERK or PI3K/Akt pathways, and to identify the upstream receptors and downstream effector molecules involved in its signaling. Such research would provide a clearer understanding of the non-clinical biological roles of this compound.
Influence on Cellular Communication Networks
Involvement in Intracellular Signaling Cascades
There is a significant lack of specific data detailing the involvement of this compound in intracellular signaling cascades. Intracellular signaling is the process by which a signal is transmitted from a receptor on the surface of a cell to the interior of the cell, leading to a specific cellular response. Steroid hormones typically exert their effects through genomic and non-genomic signaling pathways.
Genomic Signaling: This involves the steroid binding to an intracellular receptor, which then translocates to the nucleus and acts as a transcription factor to regulate gene expression.
Non-Genomic Signaling: This involves the steroid binding to membrane-associated receptors, leading to rapid cellular effects through the activation of various kinase cascades.
While this is the general mechanism for many steroids, the specific intracellular signaling cascades that this compound may trigger, the receptors it may bind to, and the downstream effectors it may modulate have not been elucidated in published research.
Comparative Analysis of this compound's Biological Functions with Related Pregnane Steroids (non-human)
A direct comparative analysis of this compound's biological functions with other pregnane steroids in non-human species is challenging due to the absence of specific research on this compound. However, a comparative framework can be established by examining the well-documented functions of other pregnane steroids in various non-human mammals. This allows for a hypothetical placement of this compound's potential roles, assuming it interacts with similar pathways.
Pregnane steroids, as a class, exhibit diverse and crucial functions across different species. In many non-human mammals, these steroids are integral to reproductive processes, neuroprotection, and stress responses.
Table 1: Comparative Biological Functions of Select Pregnane Steroids in Non-Human Mammals
| Pregnane Steroid | Species | Key Biological Functions |
| Progesterone | Rodents (Rats, Mice) | Essential for the establishment and maintenance of pregnancy, regulation of the estrous cycle, and maternal behavior. |
| Non-human Primates | Critical for uterine receptivity, implantation, and maintenance of pregnancy. Also involved in modulating the immune response during pregnancy. | |
| Canines | Luteal phase support is crucial for pregnancy; progesterone levels are monitored to predict parturition. | |
| Allopregnanolone | Rodents (Rats) | A potent positive allosteric modulator of the GABA-A receptor, exerting anxiolytic, sedative, and anticonvulsant effects. Plays a role in neurogenesis and stress response. |
| Non-human Primates | Levels fluctuate during the menstrual cycle and pregnancy, suggesting a role in mood regulation and adaptation to pregnancy. | |
| Pregnanediol | Various Mammals | Primarily an inactive metabolite of progesterone, its levels in urine and feces are widely used as a non-invasive indicator of progesterone production and ovarian function. |
The biological functions of these related steroids are largely mediated by their interaction with specific receptors, such as the progesterone receptor (PR) and the GABA-A receptor. The structural characteristics of each steroid determine its binding affinity and efficacy at these receptors, leading to a spectrum of biological activities. Without experimental data on this compound's receptor binding profile and in vivo effects, its functional comparison to other pregnane steroids remains speculative.
Advanced Analytical and Spectroscopic Characterization Techniques for Pregnadienol Research
Chromatographic Separations of Pregnadienol and its Metabolites
Chromatography is a cornerstone of analytical chemistry, enabling the separation of individual components from a mixture. For this compound research, various chromatographic techniques are employed to handle the diverse analytical challenges presented by the parent compound and its metabolites.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of non-volatile or thermally sensitive compounds like this compound. It is widely used for assessing the purity of this compound samples and for quantifying its concentration in various matrices. mtoz-biolabs.com The versatility of HPLC allows for the use of different separation modes, such as reversed-phase, normal-phase, and ion-exchange chromatography, to achieve optimal separation of this compound from impurities and other related substances. mtoz-biolabs.com
In a typical HPLC setup for purity analysis, a sample of this compound is dissolved in a suitable solvent and injected into the HPLC system. The mobile phase, a liquid solvent or mixture of solvents, carries the sample through a column packed with a stationary phase. The separation is based on the differential partitioning of the sample components between the mobile and stationary phases. By carefully selecting the column chemistry, mobile phase composition, and other parameters, a high degree of separation can be achieved. mtoz-biolabs.comusp.org The purity of the this compound peak can be assessed using a diode-array detector (DAD), which provides spectral information across the peak, helping to identify the presence of co-eluting impurities. chromatographyonline.com
For quantification, a calibration curve is typically constructed by analyzing a series of standard solutions of known this compound concentrations. The peak area or height of the this compound peak in the sample chromatogram is then compared to the calibration curve to determine its concentration. The precision of HPLC methods is often high, with relative standard deviations (RSD) for repeated analyses typically being low. iaea.org
Table 1: Illustrative HPLC Parameters for this compound Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | C18, 4.6 x 250 mm, 5 µm | Provides a non-polar stationary phase for reversed-phase separation. |
| Mobile Phase | Acetonitrile:Water (gradient) | Elutes compounds based on their polarity. |
| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |
| Injection Volume | 20 µL | The amount of sample introduced into the system. |
| Detector | UV at a specific wavelength | Detects and quantifies the compound of interest. |
| Column Temperature | 25°C | Ensures reproducible retention times. |
This table is for illustrative purposes and specific conditions may vary based on the application.
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a technique primarily used for separating and analyzing compounds that can be vaporized without decomposition. libretexts.org Since this compound itself may have low volatility, a derivatization step is often necessary to convert it into a more volatile form suitable for GC analysis. research-solution.comphenomenex.com This process involves chemically modifying the this compound molecule, for instance, through silylation, acylation, or alkylation, to increase its volatility and thermal stability. libretexts.org
The resulting volatile derivative is then injected into the GC, where it is vaporized in a heated inlet and carried by an inert gas (the mobile phase) through a capillary column. libretexts.org The separation is based on the compound's boiling point and its interaction with the stationary phase coating the inside of the column. Compounds with lower boiling points and weaker interactions travel through the column faster.
GC offers excellent resolution and is highly effective for separating structurally similar volatile metabolites. lcms.cz The use of a flame ionization detector (FID) or a mass spectrometer (MS) as a detector allows for sensitive detection and quantification of the this compound derivatives.
Table 2: Common Derivatization Reagents for GC Analysis of Steroids
| Reagent Type | Example Reagent | Target Functional Groups |
|---|---|---|
| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Hydroxyl, Carboxyl |
| Acylation | Pentafluorobenzoyl chloride | Hydroxyl, Amine |
| Alkylation/Esterification | BF3-methanol | Carboxylic acids |
This table provides examples of derivatization approaches that could be adapted for this compound.
Multidimensional and Preparative Chromatography for Complex Mixture Resolution
For highly complex samples containing numerous components, one-dimensional chromatography may not provide sufficient separation. ku.dk In such cases, multidimensional chromatography, which involves coupling two or more chromatographic columns with different separation mechanisms, can be employed. chromatographytoday.com This technique significantly enhances peak capacity and resolution, allowing for the separation of closely related this compound metabolites or isomers. chromatographytoday.com Multidimensional approaches can combine different modes of liquid chromatography (LCxLC) or liquid chromatography with gas chromatography (LC-GC). ku.dk
Preparative chromatography is used for the isolation and purification of larger quantities of this compound from a mixture. waters.comwiley-vch.de Unlike analytical chromatography, the goal of preparative chromatography is not just to identify and quantify the components, but to collect the purified compound for further studies. nih.gov This technique utilizes larger columns and higher flow rates to process larger sample volumes. waters.com The collected fractions containing the purified this compound can then be used for structural elucidation, biological activity assays, or as a reference standard.
Mass Spectrometry (MS) for Structural Elucidation and Quantification
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool in this compound research for both identifying the chemical structure of the compound and its metabolites and for quantifying their amounts with high sensitivity and specificity.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Targeted and Untargeted Analysis
The coupling of liquid chromatography with mass spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS. americanpharmaceuticalreview.com This hybrid technique is widely used for analyzing this compound and its metabolites in complex biological matrices. LC-MS can be operated in two main modes: targeted and untargeted analysis. lcms.cz
Targeted analysis focuses on the detection and quantification of specific, known compounds. americanpharmaceuticalreview.com This approach is highly sensitive and selective, making it ideal for quantifying this compound and its expected metabolites. In targeted LC-MS, the mass spectrometer is set to monitor for specific mass-to-charge ratios corresponding to the compounds of interest.
Untargeted analysis , or metabolomics, aims to comprehensively profile all detectable metabolites in a sample without a preconceived list of targets. nih.govmdpi.com This is a hypothesis-generating approach that can lead to the discovery of novel this compound metabolites or biomarkers. nih.gov High-resolution mass spectrometers, such as Orbitrap or time-of-flight (TOF) instruments, are often used in untargeted studies to provide accurate mass measurements, which aid in the identification of unknown compounds. mdpi.com
Table 3: Comparison of Targeted and Untargeted LC-MS Analysis
| Feature | Targeted Analysis | Untargeted Analysis |
|---|---|---|
| Goal | Quantify known compounds | Profile all detectable compounds |
| Selectivity | High | Moderate to High |
| Sensitivity | High | Moderate |
| Number of Analytes | Pre-defined and limited | Large and comprehensive |
| Data Analysis | Straightforward | Complex |
| Application | Pharmacokinetic studies, routine analysis | Biomarker discovery, metabolic pathway analysis |
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.com It is a robust and widely used technique for the profiling of volatile and semi-volatile metabolites, including derivatized steroids like this compound. nih.govthermofisher.com
In a typical GC-MS analysis, the sample, after derivatization, is separated by the GC column. The eluting compounds then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting fragmentation pattern, or mass spectrum, is a unique fingerprint of the molecule that can be used for identification by comparing it to spectral libraries. lcms.cz
GC-MS is a mature and reliable technology for metabolite profiling, offering high sensitivity and the ability to identify a wide range of compounds. mdpi.comnih.gov It is particularly well-suited for studying the metabolic fate of this compound by identifying its various derivatized metabolites in biological samples. The process generally involves several key steps including spectrum deconvolution, metabolite identification against libraries, and quantification. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of organic molecules like this compound. It provides detailed information about the chemical environment, connectivity, and spatial relationships of individual atoms within the molecule.
Proton (¹H) NMR spectroscopy provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), and the number of neighboring protons (spin-spin splitting). researchgate.net The chemical shift (δ), measured in parts per million (ppm), indicates the type of proton; for instance, protons attached to carbons bearing a hydroxyl group are deshielded and appear at a lower field (higher ppm value) than typical alkane protons. researchgate.net
The integration of the peak area corresponds to the number of protons generating the signal. researchgate.net Furthermore, the splitting pattern (multiplicity) of a signal, such as a singlet, doublet, or multiplet, reveals the number of protons on adjacent carbons, following the n+1 rule. researchgate.net For the complex polycyclic structure of this compound, the ¹H NMR spectrum would be characterized by a crowded region of signals for the steroidal backbone protons and more distinct signals for the methyl groups, the proton on the hydroxyl-bearing carbon, and any vinylic protons associated with the double bonds.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are predicted values based on typical chemical shifts for similar pregnane (B1235032) steroid structures. Actual values depend on the solvent and experimental conditions.)
| Proton Type | Predicted Chemical Shift (δ, ppm) | Typical Multiplicity |
|---|---|---|
| Vinylic Protons (C=C-H) | 5.0 - 5.8 | Doublet or Multiplet |
| Carbinol Proton (H-C-OH) | 3.4 - 4.0 | Multiplet |
| Angular Methyl Protons (C18-H₃, C19-H₃) | 0.6 - 1.3 | Singlet |
| Side-Chain Methyl Protons (C21-H₃) | 2.0 - 2.3 | Singlet |
| Steroid Backbone Protons (-CH₂-, -CH-) | 0.8 - 2.5 | Complex Multiplets |
While ¹H NMR provides information about protons, ¹³C NMR spectroscopy maps the carbon skeleton of the molecule. Each non-equivalent carbon atom produces a distinct signal, revealing the complexity of the molecule. vanderbilt.edu The chemical shift range in ¹³C NMR is much wider than in ¹H NMR (typically 0-220 ppm), which often allows for the resolution of every carbon signal. youtube.com The chemical shift values are indicative of the carbon's hybridization and electronic environment; for example, sp² carbons of a double bond appear downfield (100-150 ppm) compared to sp³ carbons of the saturated framework (10-60 ppm). vanderbilt.eduyoutube.com
To definitively assign each proton and carbon signal and piece together the molecule's structure, two-dimensional (2D) NMR techniques are essential. youtube.com
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. It is invaluable for tracing out the proton-proton connectivity networks throughout the steroid backbone. sdsu.eduemerypharma.com
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbons they are directly attached to. sdsu.eduemerypharma.com It provides a direct link between the ¹H and ¹³C spectra, allowing for the unambiguous assignment of carbons that have attached protons. emerypharma.com
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges (typically two or three bonds). It is crucial for connecting molecular fragments and assigning quaternary carbons (carbons with no attached protons), such as the angular methyl-bearing carbons in the steroid nucleus. sdsu.edu
Together, these NMR techniques provide the comprehensive data needed for the full and unambiguous structural characterization of this compound.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on typical chemical shifts for similar pregnane steroid structures. Actual values depend on the solvent and experimental conditions.)
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Vinylic Carbons (C=C) | 120 - 150 |
| Carbinol Carbon (C-OH) | 65 - 75 |
| Quaternary Carbons (e.g., C-10, C-13) | 35 - 50 |
| Saturated Carbons (-CH₂-, -CH-) | 20 - 60 |
| Methyl Carbons (-CH₃) | 12 - 25 |
Vibrational and Electronic Spectroscopy for Molecular Interactions
Vibrational spectroscopy probes the energy required to excite the vibrational modes of molecular bonds, providing direct information about the functional groups present in a molecule.
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule. frontiersin.org When a sample is exposed to infrared radiation, its covalent bonds absorb energy at specific frequencies corresponding to their vibrational modes (e.g., stretching, bending). youtube.com An FTIR spectrum plots transmittance or absorbance versus wavenumber (cm⁻¹), creating a unique "fingerprint" for the molecule. nih.gov
For this compound, the key functional groups would produce characteristic absorption bands. The hydroxyl (-OH) group gives rise to a strong, broad absorption, while the carbon-carbon double bonds (C=C) would show weaker absorptions in their characteristic region. The C-O single bond of the alcohol and the various C-H bonds of the steroid framework also have distinct absorption frequencies. nih.gov
Table 4: Characteristic FTIR Absorption Bands for this compound (Note: This table presents expected absorption ranges for the functional groups in this compound.)
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Alcohol (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |
| Alkane (-CH, -CH₂, -CH₃) | C-H Stretch | 2850 - 3000 | Medium to Strong |
| Alkene (C=C) | C=C Stretch | 1640 - 1680 | Weak to Medium |
| Alkene (=C-H) | C-H Stretch | 3010 - 3095 | Medium |
| Alcohol (C-O) | C-O Stretch | 1000 - 1260 | Medium to Strong |
Raman Spectroscopy for Vibrational Fingerprinting
Raman spectroscopy is a non-destructive analytical technique that provides detailed information about the molecular structure and composition of a sample by measuring its unique vibrational modes. norlab.fi When monochromatic light, typically from a laser, interacts with a molecule, it can be scattered inelastically, resulting in a shift in energy. This energy shift corresponds to the specific vibrational frequencies of the molecule's chemical bonds. researchgate.net The resulting Raman spectrum serves as a highly specific "molecular fingerprint," allowing for the identification and structural characterization of compounds like this compound. unibe.ch
For steroids, the Raman spectrum is characterized by a series of sharp peaks corresponding to the vibrations of the core four-ring structure and its functional groups. unibe.chresearchgate.net The stretching and bending vibrations of C-C, C-H, C=C, and C-O bonds within the this compound molecule give rise to a complex but reproducible pattern. The fingerprint region of the spectrum, typically from 400 to 1800 cm⁻¹, is particularly rich in information for steroid analysis. tohoku.ac.jp
Research findings on related steroid molecules demonstrate the power of this technique. For instance, studies on various steroids show characteristic peaks for the steroid backbone and specific functional groups. researchgate.net Although a definitive public spectrum for every this compound isomer is not widely available, the expected Raman shifts can be inferred from the extensive database of steroid spectra. Key vibrational modes for a typical this compound structure would include C=C stretching from the diene system, as well as vibrations from hydroxyl (-OH) groups.
The analysis of these vibrational fingerprints allows researchers to:
Confirm the identity of synthesized or isolated this compound.
Distinguish between different this compound isomers (e.g., based on the position of the double bonds).
Study conformational changes in the molecule. researchgate.net
Detect the presence of this compound in complex matrices, such as biological fluids or pharmaceutical formulations. unibe.ch
Below is a table summarizing typical Raman band assignments for steroid molecules, which would be applicable to the analysis of this compound.
| Raman Shift (cm⁻¹) | Vibrational Assignment | Steroid Moiety |
| ~2800-3100 | C-H Stretching (CH, CH₂, CH₃) | Steroid Nucleus |
| ~1650-1680 | C=C Stretching | Diene System |
| ~1440-1470 | CH₂ Bending (Scissoring) | Cycloalkane Rings |
| ~1250-1350 | C-H Wagging/Twisting | Steroid Nucleus |
| ~1000-1150 | C-C Stretching | Steroid Backbone |
| ~800-950 | Ring "Breathing" Modes, C-C-C Bending | Steroid Nucleus |
| ~3200-3700 | O-H Stretching (if hydroxyl groups are present) | Hydroxyl Groups |
This table represents generalized data from steroid analysis and is intended to be illustrative for this compound.
UV-Visible Spectroscopy for Chromophore Detection
UV-Visible (UV-Vis) spectroscopy is a fundamental technique used to study compounds containing chromophores—the part of a molecule responsible for its absorption of light in the UV or visible range. msu.edu For a molecule like this compound, the primary chromophore is the conjugated diene system (two double bonds separated by a single bond). The π-electrons within this conjugated system can be excited by UV radiation, leading to a characteristic absorption spectrum. nih.gov
The Beer-Lambert Law forms the basis of quantitative analysis with UV-Vis spectroscopy, relating absorbance to the concentration of the chromophore, the path length of the light, and the molar absorptivity (a measure of how strongly the chromophore absorbs light at a given wavelength). libretexts.org The wavelength of maximum absorbance (λmax) is a key qualitative indicator of the specific chromophore present. msu.edu
The position of the λmax for this compound is highly dependent on the location of the two double bonds within the steroid's carbon skeleton. The Woodward-Fieser rules are a set of empirical rules that allow for the prediction of the λmax for conjugated systems. For a heteroannular diene (double bonds in different rings) or a homoannular diene (double bonds in the same ring), a base value is used and then increments are added for various substituents on the diene system. For steroidal dienes, the base value for a homoannular diene is typically around 253 nm, while for a heteroannular diene it is around 214 nm.
The table below illustrates predicted λmax values for hypothetical this compound isomers based on these empirical rules.
| Diene System Location (Isomer) | Diene Type | Base Value (nm) | Predicted λmax (nm) |
| Δ⁵,⁷-Pregnadienol | Homoannular | 253 | ~283 |
| Δ¹,⁴-Pregnadienol | Heteroannular | 214 | ~244 |
| Δ³,⁵-Pregnadienol | Heteroannular | 214 | ~234 |
Note: Predicted values are estimates based on Woodward-Fieser rules and will vary based on solvent and specific substitution patterns.
Analysis of the UV-Vis spectrum provides critical information for this compound research, enabling the confirmation of the conjugated system and the quantification of the compound in solution. libretexts.org
Integrated Analytical Platforms for Comprehensive this compound Profiling
While individual spectroscopic techniques provide valuable data, the comprehensive analysis of this compound and related metabolites in complex biological samples necessitates the use of integrated analytical platforms. These platforms, often called hyphenated techniques, combine the powerful separation capabilities of chromatography with the high sensitivity and specificity of mass spectrometry (MS). researchgate.net
The most prominent platforms for steroid analysis, or "steroidomics," are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). tohoku.ac.jpmdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS): This has been a gold-standard technique for steroid profiling for decades. nih.gov In GC-MS, the sample mixture is vaporized and separated based on volatility and interaction with a stationary phase in a long capillary column. As each compound elutes, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that allows for definitive identification and quantification. mdpi.com For non-volatile steroids like this compound, a chemical derivatization step is typically required to increase volatility before GC analysis. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This has become the preferred method for many clinical and research applications due to its high throughput and ability to analyze steroids without derivatization. nih.gov LC separates compounds in a liquid mobile phase based on their physicochemical properties (e.g., polarity). lcms.cz The eluent is then introduced into the mass spectrometer. The use of tandem MS (MS/MS) significantly enhances selectivity by isolating a specific parent ion, fragmenting it, and then detecting a specific product ion, minimizing interferences from the sample matrix. mdpi.com
These integrated platforms enable a "bird's-eye view" of the steroid metabolome, allowing researchers to simultaneously measure dozens of steroids, including this compound, in a single analytical run. tohoku.ac.jp This is crucial for understanding the intricate pathways of steroid biosynthesis and metabolism. More advanced platforms, such as those incorporating ion mobility separation with LC-MS, offer even greater resolving power for distinguishing between structurally similar steroid isomers. mdpi.com The combination of liquid chromatography with Raman spectroscopy (LC-Raman) is an emerging platform that can provide online separation followed by specific vibrational fingerprinting of the eluting compounds. nycu.edu.tw
The table below summarizes the key integrated platforms used in advanced steroid research.
| Platform | Separation Principle | Detection Principle | Key Advantages for this compound Profiling |
| GC-MS | Volatility and column interaction | Electron ionization and mass-to-charge ratio | High chromatographic resolution; extensive spectral libraries for identification. mdpi.comnih.gov |
| LC-MS/MS | Polarity and interaction with stationary/mobile phases | Electrospray ionization and selected reaction monitoring | High sensitivity and specificity; no derivatization needed; high throughput. nih.govlcms.cz |
| LC-IM-MS | LC separation plus gas-phase ion size, shape, and charge | Mass-to-charge ratio and drift time | Enhanced separation of isomers; provides additional dimension of characterization (collision cross section). mdpi.com |
| LC-Raman | Polarity and interaction with stationary/mobile phases | Inelastic light scattering (vibrational modes) | Provides structural fingerprinting online; complementary to mass spectrometry. nycu.edu.tw |
These comprehensive platforms are indispensable for modern this compound research, moving beyond simple detection to provide quantitative and systems-level insights into its role in biology and medicine.
Future Directions and Emerging Research Avenues for Pregnadienol
Development of Novel Synthetic Routes with Improved Efficiency and Sustainability
Traditional methods for synthesizing and functionalizing steroid cores often rely on multi-step processes that can be time-consuming and utilize harsh reagents, leading to environmental concerns. researchgate.net The future of pregnadienol synthesis lies in the adoption of green and sustainable chemistry principles to improve efficiency, reduce waste, and enhance safety. researchgate.net
Key areas for development include biocatalysis and microbial transformations. The use of engineered microorganisms or isolated enzymes to perform specific chemical reactions on the steroid nucleus is a promising green alternative to conventional methods. mdpi.com These biocatalytic processes can offer high selectivity under mild reaction conditions, potentially reducing the need for protective groups and minimizing hazardous byproducts. mdpi.com For instance, lipase-catalyzed reactions have been shown to be highly stereoselective in modifying the hydroxyl groups on pregnane (B1235032) skeletons, a technique that could be adapted for this compound derivatives. researchgate.net Similarly, engineered Mycolicbacteria are increasingly used for the industrial production of steroid synthons from natural sterols, a technology platform that could be leveraged for more efficient this compound production. mdpi.comfrontiersin.org
Furthermore, modern synthetic technologies such as microwave-assisted synthesis can dramatically reduce reaction times and, in some cases, eliminate the need for traditional solvents, aligning with green chemistry goals. researchgate.netmdpi.com The development of synthetic routes that incorporate these sustainable practices will be critical for making this compound and its analogues more accessible for research and potential applications.
| Synthetic Approach | Traditional Method | Emerging Sustainable Alternative | Key Advantages of Alternative |
| Catalysis | Heavy-metal catalysts | Biocatalysis (e.g., engineered enzymes, whole-cell microbes) | High selectivity, mild conditions, reduced metal waste. mdpi.comresearchgate.net |
| Energy Input | Conventional heating (hours/days) | Microwave-assisted synthesis | Drastically reduced reaction times (minutes), improved yields. researchgate.net |
| Solvents | Chlorinated organic solvents | Ionic liquids, solvent-free (mechanochemical) conditions | Reduced toxicity and environmental impact, easier product recovery. researchgate.netmdpi.com |
| Overall Process | Multi-step, complex, high waste | Chemoenzymatic synthesis, one-pot reactions | Fewer purification steps, higher atom economy, reduced resource consumption. rsc.orgresearchgate.net |
Elucidation of Undiscovered Endogenous Roles of this compound in Non-Human Organisms
This compound has been identified as a natural product in several marine invertebrates, particularly in species of gorgonians (sea fans) and soft corals. wikidata.org However, its precise biological function within these organisms remains largely uncharacterized. Future research should focus on elucidating these endogenous roles, which could reveal novel biochemical pathways and ecological interactions.
The compound has been found in the following organisms:
Eunicella cavolini : A common yellow gorgonian found throughout the Mediterranean Sea, where it plays a significant role as an "ecosystem engineer" by creating complex habitats for other species. plos.org
Muricea californica : The California golden gorgonian, a species found on rocky reefs from California to Panama, which orients itself to capture food from ocean currents. sanctuarysimon.orgsealifebase.se
Pieterfaurea unilobata : A species of South African soft coral. wikidata.org
The presence of this compound in these organisms suggests it may serve a specific physiological or ecological purpose. In marine invertebrates, steroids are often involved in chemical defense against predators or in regulating reproductive processes. Investigating the localization of this compound within the coral's tissues, its concentration changes during different life stages (e.g., reproduction, stress response), and its effect on neighboring organisms could provide critical insights into its function. This exploration could uncover novel examples of chemical ecology and may reveal bioactivities that are yet unknown.
| Organism | Common Name | Habitat | Potential Research Question for this compound's Role |
| Eunicella cavolini | Yellow Gorgonian | Mediterranean Sea | Does this compound concentration vary with exposure to environmental stressors or predation pressure? wikidata.orgplos.org |
| Muricea californica | California Golden Gorgonian | Eastern Pacific Ocean | Is this compound involved in the reproductive cycle (gamete release) or larval settlement? wikidata.orgsanctuarysimon.org |
| Pieterfaurea unilobata | (N/A) | South African waters | Does this compound exhibit antimicrobial or antifouling properties that protect the coral? wikidata.org |
Application of Chemoinformatics and Artificial Intelligence in this compound Research
Chemoinformatics and artificial intelligence (AI) are revolutionizing drug discovery and chemical biology by enabling rapid, large-scale analysis and prediction of molecular properties. nih.govresearchgate.net Applying these in silico methods to this compound research can accelerate the discovery of its biological activities and guide the design of novel, potent analogues.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or physicochemical properties of a set of compounds with their biological activity. wikipedia.org For this compound, a QSAR model could be developed by synthesizing a library of related analogues and testing their activity against a specific biological target. mdpi.com Molecular descriptors (numerical representations of chemical structure) for each analogue would be calculated and statistically correlated with their measured activity. kg.ac.rs
A validated QSAR model would allow researchers to predict the activity of new, unsynthesized this compound derivatives, thereby prioritizing the most promising candidates for synthesis and testing. nih.gov This approach saves significant time and resources compared to traditional trial-and-error screening.
| Step | Description | Relevance to this compound |
| 1. Data Set Generation | Synthesize and test a library of this compound analogues to gather biological activity data. | Creates the foundational data needed for model building. |
| 2. Descriptor Calculation | Use software to calculate hundreds of numerical descriptors for each analogue (e.g., electronic, topological, steric properties). kg.ac.rs | Translates the chemical structure of each this compound derivative into a format usable by machine learning algorithms. |
| 3. Model Building | Apply statistical methods (e.g., multiple linear regression, machine learning) to find a mathematical equation linking descriptors to activity. nih.gov | Establishes a predictive relationship: Activity = f(structure). |
| 4. Model Validation | Test the model's predictive power using internal (cross-validation) and external test sets of compounds. nih.gov | Ensures the model is robust and not overfitted to the initial training data. |
| 5. Prediction | Use the validated model to predict the activity of virtual, not-yet-synthesized this compound analogues. | Guides the design of new compounds with potentially superior properties. |
Building on predictive models, in silico design involves the rational, computer-aided creation of new molecules. fortunejournals.com Once a QSAR model or a pharmacophore (a 3D map of essential features for activity) is established for this compound, researchers can design new analogues with specific goals in mind, such as increased potency, better selectivity, or improved metabolic stability. nih.gov These virtual compounds can be rapidly screened for their predicted activity and pharmacokinetic properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity) before committing to chemical synthesis, further streamlining the discovery pipeline. mdpi.com
Exploration of this compound as a Scaffold for Chemical Biology Tools
The rigid, well-defined tetracyclic core of this compound makes it an excellent molecular scaffold. lifechemicals.com In chemical biology, a scaffold is a core structure that can be systematically modified with different functional groups to create a library of compounds for probing biological systems. mdpi.com
A key future direction is the development of this compound-based chemical probes. These are specialized molecules designed to interact with specific biological targets (like proteins or receptors) to study their function in a cellular context. nih.gov By chemically attaching functional moieties such as fluorescent dyes, biotin (B1667282) tags, or photo-crosslinkers to the this compound scaffold, researchers could create powerful tools to:
Identify molecular targets: A this compound probe could be used to "fish out" its binding partners from cell lysates, revealing its mechanism of action.
Visualize biological processes: A fluorescently-tagged this compound could allow for the visualization of its localization and movement within living cells using microscopy. ugr.es
Modulate protein function: By designing bifunctional molecules like PROTACs (Proteolysis-Targeting Chimeras) that link a this compound-based ligand to a component of the cell's protein degradation machinery, it may be possible to induce the targeted destruction of a specific protein. acs.org
The development of such probes relies on synthetic methods that allow for precise modification of the this compound core without disrupting its essential binding features. The use of steroid-based structures as chemical tools is an established field, and applying these principles to this compound represents a logical and promising next step. imperial.ac.uk
Systems-Level Investigations of this compound's Biological Impact in Model Systems
While research has identified specific activities of this compound and its derivatives, a comprehensive understanding of its biological impact remains an emerging field. Future research is poised to move beyond single-endpoint assays and embrace systems-level investigations. These approaches, which include transcriptomics, proteomics, and metabolomics, offer a holistic view of the molecular changes induced by a compound across an entire biological system. Although extensive multi-omics studies specifically targeting this compound are not yet prevalent in published literature, the methodologies have been established and successfully applied to structurally related pregnane steroids, providing a clear blueprint for future investigations.
The rationale for applying these "omics" technologies lies in the multifaceted nature of steroid signaling. Steroids can influence a vast network of genes and proteins, leading to widespread physiological changes. A systems-level approach is therefore essential to capture this complexity, identify novel mechanisms of action, and uncover potential off-target effects. openbiotechnologyjournal.com Such studies are critical for building comprehensive biological profiles and guiding further translational research.
Potential Model Systems for Investigation
The selection of an appropriate model system is fundamental to the success of systems-level investigations. Based on studies of related pregnane compounds, several in vitro and in vivo models are well-suited for exploring the biological impact of this compound.
In Vitro Models: Cultured human cell lines provide a controlled environment to dissect specific cellular responses. For instance, human astrocytoma cells (U373) have been used to test the effects of pregnadiene derivatives on cell growth. medkoo.com Likewise, liver-derived cells like HepG2 and skeletal muscle cells such as L6 are valuable for studying metabolic effects, including glucose production and utilization, as demonstrated with other pregnane compounds. researchgate.netkarger.com Cancer cell lines, including PC-3 (prostate), MCF7 (breast), and SK-LU-1 (lung), have been employed to evaluate the antiproliferative activity and cell cycle gene expression changes induced by pregnane derivatives. nih.gov
In Vivo Models: Animal models are indispensable for understanding the systemic effects of a compound within a whole organism. Rodent models, particularly rats and mice, are frequently used. Studies on pregnane derivatives have utilized rats to investigate metabolic effects and db/db mice, a model for type 2 diabetes, to assess antidiabetic and anti-dyslipidemic activities. researchgate.netkarger.com Furthermore, a comprehensive multi-omics analysis was successfully performed on rats treated with pregnenolone (B344588) carbonitrile (PCN), a pregnane X receptor (PXR) agonist, to map its influence on liver function, setting a precedent for similar work on this compound. nih.gov For investigating neurospecific effects, specialized models like songbirds, which are used to study neurosteroidogenesis, could also prove valuable. nih.gov
The table below summarizes potential model systems that could be leveraged for future systems-level studies of this compound, based on their use in research on analogous steroid compounds.
| Model System | System Type | Potential Research Focus | Basis for Selection (Analogous Compound Study) |
|---|---|---|---|
| Rat | Whole Organism (In Vivo) | Hepatic xenobiotic metabolism, energy homeostasis, signaling pathways | Used in multi-omics study of Pregnenolone Carbonitrile (PCN). nih.gov |
| db/db Mouse | Whole Organism (In Vivo) | Antidiabetic and anti-dyslipidemic activity | Used to evaluate metabolic effects of pregnane-oximino-amino-alkyl-ether. researchgate.netkarger.com |
| HepG2 Cells | Human Liver Carcinoma (In Vitro) | Glucose production, metabolic regulation | Used to assess metabolic activity of a novel TGR5 receptor agonist. researchgate.netkarger.com |
| PC-3 Cells | Human Prostate Cancer (In Vitro) | Antiproliferative effects, cell cycle gene expression | Used to test pregnane derivatives with imidazole (B134444) moieties. nih.gov |
| U373 Cells | Human Astrocytoma (In Vitro) | Antiproliferative effects in neural-derived cells | Used to assess hybrid molecules with a 5,16-pregnadiene scaffold. medkoo.com |
A Multi-Omics Blueprint for this compound Research
A systems-level investigation of this compound would integrate data from transcriptomic, proteomic, and metabolomic analyses to construct a comprehensive model of its biological activity.
Transcriptomics: This analysis of the complete set of RNA transcripts would reveal how this compound modulates gene expression. Based on studies of other pregnane steroids that activate nuclear receptors like PXR, it would be hypothesized that this compound could alter the expression of genes involved in xenobiotic metabolism (e.g., cytochrome P450 enzymes), energy metabolism, and cell signaling. nih.govoup.com For example, transcriptomic analysis in a rat liver model following PCN treatment revealed changes in genes associated with chemical carcinogenesis and drug response. nih.gov
Proteomics: The large-scale study of proteins would identify changes in protein abundance and post-translational modifications, such as phosphorylation, which are critical for regulating cellular signaling. A proteomics approach could uncover how this compound affects key signaling hubs. In the PCN rat model, proteomic analysis identified increased phosphorylation of proteins in insulin (B600854) signaling pathways and decreased phosphorylation of proteins involved in apoptosis, providing specific targets for further mechanistic study. nih.gov
Metabolomics: By analyzing the complete set of metabolites, this approach provides a direct functional readout of the physiological state of a cell or organism. For this compound, metabolomics could elucidate its impact on energy homeostasis. The study of PCN demonstrated a shift toward anaerobic glycolysis and the pentose (B10789219) phosphate (B84403) pathway, along with increased levels of amino acids and fatty acids, a metabolic profile reminiscent of the Warburg effect seen in proliferating cells. nih.gov
The following table presents a hypothetical summary of the type of data that could be generated from an integrated multi-omics study of this compound in a relevant model system, such as the rat liver, based on findings from analogous compounds.
| Omics Level | Hypothetical Finding for this compound | Potential Biological Implication | Reference from Analogous Compound (PCN) nih.gov |
|---|---|---|---|
| Transcriptomics | Upregulation of genes encoding PXR-regulated cytochrome P450 enzymes (e.g., CYP3A family). | Induction of xenobiotic and steroid metabolism pathways in the liver. | Synchronous increase in mRNAs involved in drug response pathways. |
| Proteomics | Increased phosphorylation of key proteins in the insulin signaling pathway. | Modulation of glucose homeostasis and cellular response to insulin. | Proteins involved in insulin signaling showed an increase in phosphorylation. |
| Phosphoproteomics | Decreased phosphorylation of proteins involved in apoptosis. | Alteration of cell survival and programmed cell death pathways. | Proteins involved in apoptosis showed a decrease in phosphorylation. |
| Metabolomics | Increased levels of lactate (B86563) and intermediates of the pentose phosphate pathway. | Shift in cellular energy production towards anaerobic glycolysis (Warburg-like effect). | Activation of pentose phosphate and anaerobic glycolysis pathways was suggested. |
Q & A
Q. What are the foundational steps to identify research gaps in Pregnadienol’s biochemical mechanisms?
Begin with a systematic literature review using databases like PubMed or Web of Science, focusing on peer-reviewed studies (avoiding non-academic sources) . Apply frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure your inquiry . Analyze recent publications (last 5–10 years) to pinpoint inconsistencies, understudied pathways (e.g., receptor binding specificity), or methodological limitations . Document gaps using tools like matrices to compare findings across studies.
Q. Which standard methodologies are recommended for synthesizing and characterizing this compound in preclinical studies?
Use chromatographic techniques (HPLC, GC-MS) paired with spectroscopic methods (NMR, IR) for purity assessment . For in vitro assays, ensure cell-line validation (e.g., HEK293 for receptor activity) and adherence to NIH reporting guidelines for experimental replication . Include negative controls and dose-response curves to establish baseline activity.
Q. How should researchers design a literature review to contextualize this compound’s role in hormonal regulation?
Define inclusion/exclusion criteria (e.g., studies with quantified hormonal outcomes) and use Boolean operators to refine searches (e.g., “this compound AND progesterone receptor”). Prioritize meta-analyses and systematic reviews for high-level evidence . Critically evaluate biases, such as publication bias toward positive results, and note discrepancies in experimental models (e.g., animal vs. human cell lines) .
Advanced Research Questions
Q. How can contradictory pharmacokinetic data on this compound across studies be resolved?
Conduct a meta-analysis to aggregate data, adjusting for variables like dosage forms (oral vs. intravenous) and interspecies differences . Validate methodologies by replicating key studies under standardized conditions (e.g., controlled pH for solubility tests) . Use sensitivity analysis to identify outlier datasets and explore covariates (e.g., metabolic enzyme polymorphisms) .
Q. What ethical and methodological considerations apply to longitudinal studies on this compound’s teratogenic effects?
Adhere to institutional review board (IRB) protocols for human studies, emphasizing informed consent and data anonymization . For animal models, follow ARRIVE guidelines for reporting and minimize sample sizes via power calculations . Address attrition bias by implementing staggered enrollment and redundancy in data collection .
Q. Which strategies are effective for integrating omics data (e.g., transcriptomics, proteomics) into this compound’s mechanistic studies?
Employ multi-omics platforms (RNA-seq, LC-MS/MS) with bioinformatics pipelines (e.g., pathway enrichment analysis using KEGG/GO) . Validate findings via orthogonal methods (e.g., siRNA knockdown of candidate genes). Ensure data reproducibility by depositing raw datasets in public repositories (e.g., GEO, PRIDE) .
Q. How can researchers optimize experimental designs to study this compound’s interactions with nuclear receptors?
Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) for binding affinity measurements . Include competitive binding assays with known ligands (e.g., progesterone) to assess specificity. For in vivo models, employ CRISPR-edited receptor knockouts to isolate mechanistic pathways .
Methodological Frameworks and Tools
- Data Contradiction Analysis : Apply Bradford Hill criteria (e.g., temporality, biological plausibility) to assess causality in conflicting results .
- Ethical Data Collection : Use anonymized surveys or coded biological samples to protect participant privacy, with audit trails for transparency .
- Statistical Rigor : Collaborate with biostatisticians to select appropriate tests (e.g., mixed-effects models for clustered longitudinal data) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
